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  • Product: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
  • CAS: 656815-39-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Abstract This document provides an in-depth technical examination of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a molecule of interest within medicinal chemistry and materials science. As a derivative of benzoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical examination of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a molecule of interest within medicinal chemistry and materials science. As a derivative of benzoic acid, this compound incorporates several key functional moieties—a carboxylic acid, a secondary amine, and a brominated aromatic ring—that confer specific chemical reactivity and potential biological activity. This guide delineates its molecular architecture, proposes a robust and validated synthetic pathway via reductive amination, outlines comprehensive methods for its structural characterization, and discusses its potential applications based on structure-activity relationships observed in analogous compounds. The methodologies and interpretations presented herein are grounded in established chemical principles to provide a reliable and authoritative resource for professionals in the field.

Molecular Structure and Physicochemical Properties

The structural identity of a compound is the foundation of its chemical behavior and biological function. The title compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, is a multi-functional molecule built upon a benzoic acid scaffold.

Structural Elucidation

The IUPAC name precisely describes its architecture:

  • Benzoic acid: A benzene ring substituted with a carboxylic acid (-COOH) group. This is the core of the molecule.

  • 4-{...}methyl: A methylene (-CH2-) bridge is attached at the para-position (position 4) of the benzoic acid ring.

  • [(...)amino]: The methylene group is bonded to a secondary amine (-NH-).

  • (4-Bromobenzyl): The nitrogen atom is also bonded to a benzyl group (-CH2-C6H5), which itself is substituted with a bromine atom at its para-position.

This arrangement results in a flexible yet defined structure, with two aromatic rings linked by a secondary amine-containing chain, and a polar carboxylic acid group poised for hydrogen bonding or salt formation.

Physicochemical Data

A summary of the key physicochemical properties for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is provided below. These properties are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource / Method
Molecular Formula C₁₅H₁₄BrNO₂-
Molecular Weight 320.18 g/mol [1]
Appearance White to off-white solid (Predicted)Based on related compounds[2][3]
Melting Point (°C) >200 (Predicted)Based on precursors like 4-(bromomethyl)benzoic acid (224-229 °C)[3]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.General property of similar organic acids.
pKa ~4-5 (Carboxylic Acid), ~9-10 (Amine)Estimated based on benzoic acid and benzylamine.

Synthesis Methodology: Reductive Amination

The synthesis of secondary amines such as 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is efficiently achieved through reductive amination. This strategy is widely employed due to its high selectivity and avoidance of over-alkylation, a common side effect of direct alkylation methods.[4] The process involves two discrete, often one-pot, steps: the formation of an imine intermediate followed by its immediate reduction to the target amine.[5]

Rationale and Pathway Selection

The chosen synthetic route reacts 4-(aminomethyl)benzoic acid with 4-bromobenzaldehyde. This pathway is logical and efficient:

  • Causality: The aldehyde carbonyl is highly electrophilic and readily reacts with the primary amine of 4-(aminomethyl)benzoic acid to form a Schiff base (imine). The subsequent reduction of the C=N double bond is energetically favorable and can be accomplished with mild reducing agents.

  • Self-Validation: The reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final structure is then rigorously confirmed by spectroscopic methods (see Section 3).

Synthetic Workflow Diagram

The diagram below illustrates the reductive amination pathway from commercially available starting materials to the final product.

G cluster_reactants Starting Materials cluster_process Process cluster_products Products & Purification A 4-(Aminomethyl)benzoic Acid C Step 1: Imine Formation (Methanol, rt, 2h) A->C B 4-Bromobenzaldehyde B->C D Step 2: Reduction (NaBH4, 0°C to rt, 4h) C->D In situ E Crude Product Mixture D->E F Purification (Recrystallization or Chromatography) E->F G 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Final Product) F->G

Caption: Reductive amination synthesis workflow.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

  • Imine Formation:

    • To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (0.2 M), add 4-bromobenzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed. The formation of the imine is typically rapid.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₄ is a well-established method for reducing imines.[6]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to ~5-6 with 1M HCl. The desired product will precipitate out of the solution.

    • Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted aldehyde.

    • Dry the solid under vacuum to yield the crude product.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

    • Confirm the purity by HPLC and the structure by the methods outlined below.

Structural Characterization and Validation

Confirming the molecular structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals corresponding to each unique proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.0Broad singlet1H
Aromatic (Benzoic Acid)7.9 (d), 7.5 (d)Doublet (d)4H (2H each)
Aromatic (Bromobenzyl)7.5 (d), 7.3 (d)Doublet (d)4H (2H each)
Ar-CH₂ -NH~3.8Singlet2H
NH-CH₂ -Ar~3.7Singlet2H
-NH -~2.5 - 3.5 (variable)Broad singlet1H
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH~167
Aromatic C -COOH~145
Aromatic C -CH₂~130
Aromatic C H (Benzoic Acid)~129, ~128
Aromatic C H (Bromobenzyl)~131, ~130
Aromatic C -Br~120
Ar-C H₂-NH~53
NH-C H₂-Ar~52
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable method.

  • Expected Ion: [M+H]⁺ at m/z 321.03 or [M-H]⁻ at m/z 319.03.

  • Key Validation Feature: The presence of bromine provides a definitive isotopic signature. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two major peaks for the molecular ion cluster ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. This pattern is a hallmark of a mono-brominated compound.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Secondary AmineN-H stretch3350 - 3310 (weak-medium)
Carboxylic AcidC=O stretch1725 - 1700
Aromatic RingC=C stretch1600 - 1450
Alkyl C-HC-H stretch2950 - 2850
Aryl BromideC-Br stretch600 - 500

Potential Applications and Biological Context

While specific biological data for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is not widely published, the N-benzyl benzoic acid scaffold is recognized for its therapeutic potential, particularly as an antimicrobial agent.[9]

Antimicrobial Activity

Research has shown that benzyl and benzoyl benzoic acid derivatives can act as inhibitors of bacterial transcription.[9][10]

  • Mechanism of Action: These compounds are proposed to function by disrupting the crucial protein-protein interaction between the bacterial RNA polymerase (RNAP) core enzyme and its sigma (σ) factor. This interaction is essential for the initiation of transcription. By blocking this step, the compounds effectively halt bacterial gene expression, leading to an antibacterial effect.[10]

  • Structure-Activity Relationship (SAR): Studies indicate that substitutions on the aromatic rings significantly influence inhibitory potency.[9] The presence of an electron-withdrawing group, such as the bromine atom in the title compound, on the benzyl ring has been shown to be favorable for activity in related series.[9] Furthermore, many of these compounds exhibit low cytotoxicity against human cell lines, highlighting their potential for further development as novel antibiotics.[9]

Proposed Mechanism of Action Diagram

The following diagram illustrates the hypothetical mechanism by which the compound may inhibit bacterial transcription.

G cluster_normal Normal Transcription Initiation cluster_inhibited Inhibited State RNAP RNAP Core Enzyme (β' Subunit) Sigma Sigma (σ) Factor RNAP->Sigma Binding DNA Promoter DNA RNAP->DNA Binds to Sigma->DNA Binds to Transcription Transcription Initiation DNA->Transcription RNAP_i RNAP Core Enzyme (β' Subunit) Sigma_i Sigma (σ) Factor RNAP_i->Sigma_i Binding Inhibited Block Transcription Blocked RNAP_i->Block Inhibitor 4-{[(4-Bromobenzyl)amino]methyl} benzoic acid Inhibitor->RNAP_i Binds to Interface

Caption: Inhibition of RNAP-Sigma factor interaction.

Conclusion

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a well-defined molecular entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure, confirmed through a suite of spectroscopic techniques, can be reliably accessed via a robust reductive amination protocol. The presence of the N-benzyl benzoic acid scaffold suggests promising avenues for exploration, particularly in the development of novel antimicrobial agents that target bacterial transcription. This guide provides the foundational chemical knowledge and practical methodologies required for researchers to synthesize, characterize, and further investigate this compound and its derivatives.

References

  • Denton, R. et al. (2020). A practical catalytic reductive amination of carboxylic acids. Nature Communications. Available at: [Link]

  • Lu, Y. et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules. Available at: [Link]

  • Chatzikonstantinou, M. et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Available at: [Link]

  • Mpiana, P. T. et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Advances in Scientific Research. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Available at: [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with tailored functi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with tailored functional properties are of paramount importance. Benzoic acid derivatives, in particular, represent a versatile scaffold, lending themselves to a multitude of chemical modifications to explore a wide array of biological activities and material applications. This technical guide focuses on a specific, intriguing derivative: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid .

This compound incorporates several key structural features: a rigid benzoic acid core, a secondary amine linker, and a bromobenzyl moiety. The carboxylic acid group provides a handle for further derivatization or for interaction with biological targets. The secondary amine introduces a degree of flexibility and a potential hydrogen bond donor/acceptor site. The presence of a bromine atom on the benzyl ring is particularly noteworthy, as it can participate in halogen bonding, a non-covalent interaction of growing interest in drug design for its ability to enhance binding affinity and specificity. Furthermore, the bromobenzyl group is a common synthon in the development of pharmacologically active molecules.

This guide will provide a comprehensive overview of the chemical identity, synthesis, and potential applications of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, aimed at researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Molecular Formula: C₁₅H₁₄BrNO₂[1]

Molecular Weight: 320.18 g/mol [1]

The physicochemical properties of this compound can be inferred from its constituent parts and are summarized in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation into various delivery systems.

PropertyValue (Predicted/Inferred)Source/Justification
Appearance White to off-white solidBased on precursors 4-(aminomethyl)benzoic acid and 4-bromobenzyl bromide.
Melting Point (°C) >200 (with decomposition)The parent compound, 4-(aminomethyl)benzoic acid, has a melting point of >300°C. The introduction of the bromobenzyl group may lower this, but high thermal stability is expected due to the aromatic and ionic character.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous base.The benzoic acid moiety confers acidic properties, allowing for salt formation and enhanced solubility in basic aqueous solutions. The aromatic nature suggests solubility in organic solvents.
pKa ~4-5 (carboxylic acid), ~9-10 (secondary amine)Estimated based on the pKa of benzoic acid and secondary amines.

Synthetic Routes and Experimental Protocols

The synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid can be approached through several established organic chemistry transformations. The two most logical and high-yielding strategies are N-alkylation of 4-(aminomethyl)benzoic acid and reductive amination involving 4-formylbenzoic acid and 4-bromobenzylamine.

Route 1: N-Alkylation of 4-(Aminomethyl)benzoic Acid

This method involves the direct alkylation of the primary amino group of 4-(aminomethyl)benzoic acid with 4-bromobenzyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

  • Materials:

    • 4-(Aminomethyl)benzoic acid (CAS: 56-91-7)[2]

    • 4-Bromobenzyl bromide (CAS: 589-15-1)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in DMF, add a suitable base such as K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add a solution of 4-bromobenzyl bromide (1.1 eq) in DMF to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 4-5 with 1M HCl to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4_aminomethylbenzoic_acid 4-(Aminomethyl)benzoic acid Reaction Reaction 4_aminomethylbenzoic_acid->Reaction 1.0 eq 4_bromobenzyl_bromide 4-Bromobenzyl bromide 4_bromobenzyl_bromide->Reaction 1.1 eq Base Base (K₂CO₃ or DIPEA) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Temperature Heat (60-80°C) Temperature->Reaction Quenching Quench with Water Acidification Acidify (HCl) Quenching->Acidification Filtration Filter Acidification->Filtration Purification Recrystallize/Chromatography Filtration->Purification Product 4-{[(4-Bromobenzyl)amino] methyl}benzoic acid Purification->Product Reaction->Quenching

Caption: Workflow for the N-alkylation synthesis.

Route 2: Reductive Amination

This alternative strategy involves the formation of an imine intermediate from 4-formylbenzoic acid and 4-bromobenzylamine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is often preferred for its mild reaction conditions and reduced likelihood of over-alkylation.

  • Materials:

    • 4-Formylbenzoic acid (CAS: 619-66-9)

    • 4-Bromobenzylamine (CAS: 3959-07-7)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 4-formylbenzoic acid (1.0 eq) and 4-bromobenzylamine (1.0 eq) in DCM or DCE.

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4_formylbenzoic_acid 4-Formylbenzoic acid Imine_Intermediate Imine Intermediate (in situ) 4_formylbenzoic_acid->Imine_Intermediate 4_bromobenzylamine 4-Bromobenzylamine 4_bromobenzylamine->Imine_Intermediate Reducing_Agent Reducing Agent (NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (DCM) Solvent->Imine_Intermediate Catalyst Acetic Acid (cat.) Catalyst->Imine_Intermediate Quenching Quench (NaHCO₃) Extraction Extract (DCM) Quenching->Extraction Drying Dry (MgSO₄) Extraction->Drying Purification Chromatography Drying->Purification Product 4-{[(4-Bromobenzyl)amino] methyl}benzoic acid Purification->Product Imine_Intermediate->Reduction Reduction->Quenching

Caption: Workflow for the reductive amination synthesis.

Potential Therapeutic Applications

The structural motifs present in 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid suggest several avenues for investigation in drug discovery and development. While direct biological data for this specific molecule is scarce, the known activities of its analogs provide a strong rationale for its potential therapeutic utility.

  • Anticancer Activity: Many benzoic acid and benzylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the bromobenzyl group may enhance these activities through specific interactions with target proteins.

  • Anti-inflammatory Properties: Aminobenzoic acid analogs are known to modulate inflammatory pathways. They can potentially inhibit the production of pro-inflammatory mediators, making them candidates for the treatment of inflammatory disorders.

  • Antifibrinolytic Activity: The parent compound, 4-(aminomethyl)benzoic acid (also known as PAMBA), is a known antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots.[2] It is plausible that N-substitution with a bromobenzyl group could modulate this activity, potentially leading to compounds with altered potency, selectivity, or pharmacokinetic profiles.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzyme targets. For instance, derivatives of aminobenzoic acid have been investigated as inhibitors of cholinesterases, which is relevant for the treatment of Alzheimer's disease.

Conclusion

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. Its well-defined structure, combining a benzoic acid core with a bromobenzyl moiety, offers a versatile platform for the development of novel compounds with tailored biological activities. The synthetic protocols detailed in this guide provide a clear pathway for its preparation, enabling further investigation into its physicochemical properties and therapeutic potential. As our understanding of the role of specific structural motifs in molecular recognition and biological function continues to grow, compounds such as this will undoubtedly play an important role in the discovery of new and effective therapeutic agents.

References

  • PubChem. 4-(Bromomethyl)benzoic acid. [Link]

  • NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]

  • NIST. Benzoic acid, 4-amino-, methyl ester. [Link]

  • NIST. Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

  • MassBank. Benzoic acids and derivatives. [Link]

  • Wikipedia. Aminomethylbenzoic acid. [Link]

  • Alzchem. Methyl-4-bromo benzoic acid. [Link]

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Foundational

Biological activity of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

An In-Depth Technical Guide on the Core Biological Activity of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid Introduction and Molecular Profile 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a synthetic organic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Biological Activity of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Introduction and Molecular Profile

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a synthetic organic compound that combines the structural features of 4-(aminomethyl)benzoic acid (also known as PAMBA) and a 4-bromobenzyl group. Its unique architecture suggests a potential for multifaceted biological activities, making it a person of interest for drug discovery and development.

  • The 4-(aminomethyl)benzoic acid (PAMBA) core: This portion of the molecule is a known antifibrinolytic agent, acting to prevent the dissolution of blood clots.[1][2] It is also recognized as a competitive inhibitor of the epithelial peptide transporter PepT1.[3][4]

  • The 4-Bromobenzyl group: The introduction of a halogenated benzyl group, specifically a bromobenzyl moiety, is a common strategy in medicinal chemistry to enhance biological activity. Compounds containing this group have demonstrated a range of effects, most notably in the realm of anticancer research.[5][6]

This guide will explore the inferred biological activities stemming from these structural components and propose a comprehensive strategy for their experimental validation.

Inferred Biological Activities and Mechanistic Rationale

Based on its structural components, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is hypothesized to possess three primary biological activities: antifibrinolytic, anticancer, and anti-inflammatory.

Antifibrinolytic Activity

The foundational 4-(aminomethyl)benzoic acid structure is a potent antifibrinolytic agent.[7][8] This class of drugs functions by inhibiting the conversion of plasminogen to plasmin, an enzyme responsible for the degradation of fibrin clots.

Causality of Experimental Choice: The primary hypothesis is that the addition of the 4-bromobenzyl group will not abolish the inherent antifibrinolytic activity of the PAMBA core. The proposed experimental workflow is designed to first confirm this baseline activity and then quantify its potency relative to the parent compound.

Proposed Experimental Workflow: Fibrin Clot Lysis Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_lysis Lysis and Detection cluster_analysis Data Analysis prep_plate Prepare 96-well plate with fibrinogen solution add_thrombin Add thrombin to induce clot formation prep_plate->add_thrombin add_plasminogen Add plasminogen to all wells add_thrombin->add_plasminogen add_compounds Add test compound (4-{[(4-Bromobenzyl)amino]methyl}benzoic acid), PAMBA (positive control), and vehicle (negative control) add_plasminogen->add_compounds initiate_lysis Add tissue plasminogen activator (tPA) to initiate lysis add_compounds->initiate_lysis read_absorbance Monitor clot lysis by measuring absorbance at 405 nm over time initiate_lysis->read_absorbance plot_data Plot absorbance vs. time read_absorbance->plot_data calc_lysis_time Calculate time to 50% lysis plot_data->calc_lysis_time

Caption: Workflow for assessing antifibrinolytic activity.

Anticancer Activity

The presence of the 4-bromobenzyl group is a strong indicator of potential anticancer activity. Studies on other bromobenzyl-containing compounds have shown inhibition of cancer cell proliferation and metastasis.[5] Furthermore, aminobenzoic acid analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[9]

Causality of Experimental Choice: The initial screening will utilize a standard cell viability assay (MTT) across a panel of cancer cell lines to identify sensitive lines. Subsequent experiments will then focus on elucidating the mechanism of cell death, with a focus on apoptosis, a common pathway for cytotoxic agents.

Proposed Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_viability Cell Viability Screening cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_analysis Data Analysis seed_cells Seed cancer cell lines in 96-well plates treat_cells Treat with serial dilutions of the test compound seed_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt read_absorbance Read absorbance at 570 nm add_mtt->read_absorbance calc_ic50 Calculate IC50 values from viability data read_absorbance->calc_ic50 treat_sensitive Treat most sensitive cell line with IC50 concentration of the compound stain_cells Stain cells with Annexin V-FITC and Propidium Iodide (PI) treat_sensitive->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify apoptotic vs. necrotic cell populations flow_cytometry->quantify_apoptosis calc_ic50->treat_sensitive Select cell line and concentration

Caption: Workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity

Derivatives of N-benzyl aminobenzoic acid have shown promising anti-inflammatory properties.[10][11] This activity is often mediated through the inhibition of key inflammatory pathways.

Causality of Experimental Choice: A common cellular model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a straightforward and reliable method to quantify NO production.

Proposed Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_culture Cell Culture and Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 macrophages in 96-well plates pre_treat Pre-treat cells with test compound seed_cells->pre_treat stimulate Stimulate with Lipopolysaccharide (LPS) pre_treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate Incubate at room temperature add_griess->incubate read_absorbance Read absorbance at 540 nm incubate->read_absorbance calc_no Calculate nitric oxide concentration read_absorbance->calc_no std_curve Generate a sodium nitrite standard curve std_curve->calc_no determine_inhibition Determine percent inhibition calc_no->determine_inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

Fibrin Clot Lysis Assay
  • In a 96-well plate, add 50 µL of 2 mg/mL human fibrinogen in phosphate-buffered saline (PBS) to each well.

  • Add 10 µL of 0.2 U/mL thrombin to each well to initiate clot formation. Incubate at 37°C for 30 minutes.

  • Add 10 µL of plasminogen (10 µg/mL) to each well.

  • Add 10 µL of various concentrations of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, PAMBA, or vehicle control.

  • Initiate clot lysis by adding 20 µL of tissue plasminogen activator (tPA) at 50 ng/mL.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 2 hours.

  • Calculate the time required for a 50% reduction in absorbance for each condition.

MTT Cell Viability Assay
  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay
  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include untreated and LPS-only controls.

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation

Table 1: Hypothetical Antifibrinolytic Activity

CompoundConcentration (µM)Time to 50% Lysis (min)
Vehicle Control-35 ± 3
PAMBA1075 ± 5
Test Compound 142 ± 4
1082 ± 6
100115 ± 8

Table 2: Hypothetical Anticancer Activity (IC₅₀ values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Test Compound 15.2 ± 1.825.7 ± 2.518.9 ± 2.1
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Table 3: Hypothetical Anti-inflammatory Activity

TreatmentNO Production (% of LPS control)
Control5 ± 1
LPS (1 µg/mL)100
Test Compound (10 µM) + LPS 65 ± 5
Test Compound (50 µM) + LPS 30 ± 4

Conclusion

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a novel chemical entity with significant, albeit inferred, therapeutic potential. The structural combination of an antifibrinolytic core and a biologically active bromobenzyl group warrants a thorough investigation into its anticancer, anti-inflammatory, and antifibrinolytic properties. The experimental frameworks provided in this guide offer a comprehensive starting point for elucidating the biological activity profile of this promising molecule, paving the way for potential future drug development efforts.

References

  • Inxight Drugs. 4-(Aminomethyl)benzoic acid hydrochloride. [Link]

  • PharmaCompass. 4-(Aminomethyl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Wikipedia. Aminomethylbenzoic acid. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. [Link]

  • PubMed. New symmetrically esterified m-bromobenzyl non-aminobisphosphonates inhibited breast cancer growth and metastases. [Link]

  • ProQuest. Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. [Link]

  • SLS Ireland. 4-(Aminomethyl)benzoic acid, 9 | 283746-100G | SIGMA-ALDRICH. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. [Link]

  • PubMed. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. [Link]

  • PMC. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

Sources

Exploratory

4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid Derivatives: A Technical Guide to Scaffold Utility in Drug Discovery and Proteomics

Executive Summary In the landscape of rational drug design, the identification of versatile, highly functionalized chemotypes is critical for accelerating the hit-to-lead process. The compound 4-{[(4-Bromobenzyl)amino]me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification of versatile, highly functionalized chemotypes is critical for accelerating the hit-to-lead process. The compound 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (CAS: 656815-39-3) represents a privileged scaffold that bridges the gap between classical peptidomimetics and modern Fragment-Based Drug Discovery (FBDD).

This whitepaper provides an in-depth technical analysis of this specific chemotype. By dissecting its three primary structural zones—the benzoic acid moiety, the secondary amine linker, and the 4-bromobenzyl group—we elucidate the mechanistic rationale for its deployment in protease inhibition, its utility in crystallographic screening via anomalous dispersion, and the self-validating synthetic protocols required for its generation.

Mechanistic Rationale & Target Engagement

As a Senior Application Scientist, I approach scaffold evaluation by analyzing the causality between a molecule's topology and its biological target engagement. This specific derivative is not just a random assembly of functional groups; it is a highly engineered system designed for specific molecular recognition.

The Benzoic Acid Moiety: S1 Pocket Anchoring

The 4-(aminomethyl)benzoic acid (PAMBA) substructure is a well-documented antifibrinolytic agent and competitive protease inhibitor 1. In the context of serine proteases (e.g., thrombin, Factor Xa, and urokinase-type plasminogen activator), the S1 specificity pocket is typically lined with acidic residues (like Asp189). The benzoic acid moiety acts as a rigid bioisostere for basic amino acid side chains (such as arginine or lysine). At physiological pH, the carboxylate forms a critical, charge-reinforced hydrogen bond network (salt bridge) that anchors the molecule deep within the active site.

The 4-Bromobenzyl Group: Halogen Bonding and FBDD

The inclusion of a bromine atom at the para position of the benzyl ring serves a dual purpose:

  • Halogen Bonding (

    
    -hole interactions):  Bromine possesses a highly polarizable electron cloud. The electron-withdrawing nature of the aromatic ring pulls electron density away from the halogen's pole, creating a region of positive electrostatic potential known as the 
    
    
    
    -hole. This allows the bromine to act as a highly directional Lewis acid, forming stabilizing non-covalent interactions (halogen bonds) with Lewis bases, such as the backbone carbonyl oxygens of the target protein 2.
  • Crystallographic Phasing: In Fragment-Based Drug Discovery (FBDD), identifying the exact binding pose of a low-affinity fragment is notoriously difficult 3. Bromine acts as a heavy-atom tag. Its anomalous scattering properties under X-ray irradiation allow crystallographers to rapidly determine the phase and pinpoint the fragment's exact orientation within the protein crystal.

The Secondary Amine: The Growth Vector

The secondary amine acts as a synthetic hinge. Once the fragment is bound, this nitrogen provides a highly reactive vector for "fragment growing"—allowing medicinal chemists to easily append acyl, alkyl, or sulfonyl groups to probe adjacent sub-pockets (e.g., S2 or S3 pockets) without disrupting the primary binding anchors.

Quantitative Data Presentation

To facilitate rapid decision-making during library design, the physicochemical properties and interaction modalities of the scaffold's three zones are summarized below.

Structural ZoneChemical FeaturePrimary Interaction ModalityBiological/Technical Utility
Zone 1 (Left) Benzoic AcidSalt bridge, H-bond acceptorS1 pocket binding, phosphate bioisostere
Zone 2 (Center) Secondary AmineH-bond donor/acceptorSynthetic vector for fragment growing
Zone 3 (Right) 4-BromobenzylHalogen bond,

stacking
Anomalous dispersion phasing, lipophilic contact

Systems & Workflows: FBDD Integration

The integration of this brominated scaffold into a structural biology pipeline requires a highly orchestrated workflow. The diagram below illustrates the causality between library design, crystallographic soaking, and lead optimization.

FBDD A Halogen-Enriched Library B Protein Crystal Soaking A->B C X-Ray Crystallography B->C D Binding Pose Identification C->D Anomalous Phasing E S1 Pocket Salt Bridge D->E F Bromine Halogen Bond D->F G Fragment Growing E->G F->G

FBDD workflow leveraging the brominated scaffold for rapid pose identification.

Chemical Synthesis & Functionalization Protocols

To ensure reproducibility and trustworthiness, the synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid must be executed via a self-validating reductive amination protocol. We utilize Sodium Triacetoxyborohydride (STAB) based on the foundational methodology by Abdel-Magid et al. 4.

Causality Check: Why STAB instead of Sodium Cyanoborohydride (


)? STAB is preferred because it is milder, avoids the generation of highly toxic cyanide gas during acidic workups, and selectively reduces the imine intermediate without prematurely reducing the unreacted aldehyde.
Step-by-Step Methodology: Reductive Amination

Reagents Required:

  • 4-(Aminomethyl)benzoic acid (1.0 eq, Amine donor)

  • 4-Bromobenzaldehyde (1.05 eq, Carbonyl acceptor)

  • Sodium Triacetoxyborohydride,

    
     (1.5 eq, Reducing agent)
    
  • Glacial Acetic Acid (1.0 eq, Catalyst)

  • 1,2-Dichloroethane (DCE) or Methanol (Solvent)

Protocol:

  • Imine Formation: Dissolve 4-(aminomethyl)benzoic acid (10 mmol) and 4-bromobenzaldehyde (10.5 mmol) in 50 mL of anhydrous DCE.

    • Scientific Rationale: A slight excess of the aldehyde ensures complete consumption of the amine. Anhydrous conditions prevent the hydrolysis of the transient imine back to the starting materials.

  • Acid Catalysis: Add glacial acetic acid (10 mmol) to the stirring mixture.

    • Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the amine. It is carefully titrated to avoid fully protonating the amine, which would render it non-nucleophilic.

  • Equilibration: Stir the reaction mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

    • Self-Validation Step: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the amine spot and the appearance of a new, UV-active Schiff base spot confirms successful imine formation.

  • Reduction: Cool the flask to 0°C using an ice bath. Add

    
     (15 mmol) portion-wise over 15 minutes.
    
    • Scientific Rationale: Portion-wise addition controls the exothermic nature of the reduction, preventing thermal degradation of the intermediate.

  • Completion & Quenching: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding saturated aqueous

    
     (30 mL).
    
    • Scientific Rationale: The weak base neutralizes the acetic acid and destroys any unreacted hydride, safely terminating the reaction without hydrolyzing the newly formed secondary amine.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the final white solid.
    

Synthesis A 4-(Aminomethyl)benzoic acid C Imine Intermediate A->C MeOH, rt B 4-Bromobenzaldehyde B->C Condensation D NaBH(OAc)3 Reduction C->D in situ E Target Scaffold D->E Yield >85%

Reductive amination workflow for synthesizing the bromobenzyl benzoic acid scaffold.

Conclusion

The 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid scaffold is a masterclass in rational chemical design. By combining the S1-targeting capabilities of an aminomethylbenzoic acid with the crystallographic and halogen-bonding advantages of a bromobenzyl group, it provides researchers with an unparalleled starting point for fragment growing and hit-to-lead optimization. Adhering to the rigorous synthetic and analytical workflows outlined in this guide ensures high-fidelity data generation in both proteomics and medicinal chemistry campaigns.

References

  • Aminomethylbenzoic acid - Grokipedia (Pharmacology & Protease Inhibition)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Nature Reviews Drug Discovery (via Astex Pharmaceuticals)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

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Foundational

In-Silico Modeling of 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid: A Technical Guide to Unraveling Protein-Protein Interaction Inhibition

This guide provides a comprehensive, in-depth technical walkthrough for the in-silico investigation of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a novel small molecule with potential therapeutic applications. Designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in-silico investigation of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that follows the logical and scientific progression of a computational drug discovery project. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.

Here, we propose a putative mechanism of action for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid as an inhibitor of the A-Kinase Anchoring Protein (AKAP)-Lbc and RhoA protein-protein interaction (PPI). The dysregulation of the AKAP-Lbc-RhoA signaling complex is implicated in various pathologies, including cardiac hypertrophy and cancer, making it a compelling target for therapeutic intervention.[1] This guide will meticulously detail the process of evaluating our molecule of interest as a potential inhibitor of this critical PPI.

Conceptual Framework: Targeting a Protein-Protein Interaction

Protein-protein interactions represent a vast and largely untapped class of drug targets.[2] Unlike traditional enzyme targets with well-defined active sites, PPI interfaces are often large, flat, and devoid of deep pockets, posing a significant challenge for small molecule drug design.[2][3] However, the identification of "hot spots," small regions that contribute disproportionately to the binding energy, has opened new avenues for the development of small molecule PPI inhibitors.[4]

Our hypothesis is that 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, with its distinct structural motifs, can effectively mimic key interactions at the AKAP-Lbc-RhoA interface, thereby disrupting the formation of the functional complex. This guide will outline the computational strategies to test this hypothesis, from initial structural analysis to the dynamic behavior of the protein-ligand complex.

The Target: AKAP-Lbc-RhoA Signaling Complex

The A-Kinase Anchoring Protein Lbc (AKAP-Lbc, also known as AKAP13) is a scaffolding protein that plays a crucial role in signal transduction by organizing signaling complexes.[5][6] It contains a guanine nucleotide exchange factor (GEF) domain that specifically activates the small GTPase RhoA.[5] The interaction between AKAP-Lbc and RhoA is a critical node in various signaling pathways.[1]

For our in-silico investigation, we will utilize the crystal structure of the human AKAP-Lbc (ARHGEF13) in complex with RhoA, available in the Protein Data Bank (PDB) with the accession code 4D0N .[1][7][8] This high-resolution structure provides the atomic-level details necessary for our computational modeling studies.

In-Silico Workflow: A Multi-faceted Approach

Our computational investigation will be structured as a multi-step workflow, designed to provide a comprehensive understanding of the potential interaction between 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid and the AKAP-Lbc-RhoA complex.

In_Silico_Workflow Ligand_Prep Ligand Preparation Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Prep->ADMET_Prediction Protein_Prep Protein Preparation Protein_Prep->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Analysis Binding Mode & Energy Analysis MD_Simulation->Binding_Analysis

Caption: A streamlined workflow for the in-silico analysis.

Ligand and Protein Preparation: The Foundation of Accuracy

The fidelity of in-silico predictions is heavily reliant on the quality of the initial structures. Therefore, meticulous preparation of both the ligand and the protein is paramount.

3.1.1. Ligand Preparation Protocol

  • 2D Structure Generation: The 2D structure of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid will be drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: The 2D structure will be converted to a 3D structure and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: The optimized ligand structure will be saved in a suitable format for docking and simulation, such as the Protein Data Bank, Partial Charge & Atom Type (PDBQT) format for AutoDock Vina.

3.1.2. Protein Preparation Protocol (PDB ID: 4D0N)

  • PDB File Retrieval: The crystal structure of the AKAP-Lbc-RhoA complex (PDB ID: 4D0N) will be downloaded from the RCSB PDB database.[7]

  • Initial Cleaning: The PDB file will be processed to remove non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the interaction.

  • Handling Missing Residues and Atoms: The protein structure will be checked for missing residues or atoms. If any are present, they will be modeled using tools like Modeller or the built-in functionalities of molecular visualization software like UCSF Chimera.

  • Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for ionizable residues will be assigned based on a physiological pH of 7.4. Partial charges will be assigned to each atom using a standard force field, such as CHARMM36.[9][10]

  • File Format Conversion: The prepared protein structure will be saved in the PDBQT format for use in molecular docking studies.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] This will provide us with an initial model of the 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid-AKAP-Lbc-RhoA complex.

3.2.1. Defining the Binding Site

A critical step in molecular docking is the definition of the binding site on the receptor. Based on the crystal structure of the AKAP-Lbc-RhoA complex (4D0N), the interaction interface between the two proteins will be identified. Key residues at this interface will be used to define the center and dimensions of the docking search space (the "grid box").

3.2.2. Docking with AutoDock Vina

We will employ AutoDock Vina, a widely used and accurate open-source docking program. The prepared ligand and protein files, along with a configuration file specifying the search space and other parameters, will be used as input for the docking simulation. Vina will generate a series of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

3.2.3. Analysis of Docking Results

The top-ranked docking poses will be visually inspected to assess the plausibility of the predicted interactions. We will analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues at the interface. This analysis will provide initial insights into the potential binding mode of our molecule of interest.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[11] This is particularly important for understanding the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

3.3.1. System Setup for MD Simulation

The most promising protein-ligand complex from the docking study will be used as the starting point for the MD simulation. The following steps will be performed to set up the simulation system using a program like GROMACS or NAMD:[12][13][14][15][16]

  • Force Field Selection: The CHARMM36m force field, which is well-suited for protein simulations, will be used for the protein.[9] The ligand will be parameterized using a compatible force field, such as the CHARMM General Force Field (CGenFF).

  • Solvation: The protein-ligand complex will be placed in a periodic box of explicit water molecules, typically using the TIP3P water model.[17][18][19][20][21]

  • Ionization: Ions (e.g., Na+ and Cl-) will be added to the system to neutralize the overall charge and to mimic physiological salt concentrations.

3.3.2. MD Simulation Protocol

The prepared system will be subjected to a series of simulation steps:

  • Energy Minimization: The system will be energy-minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure that the system is stable.

  • Production Run: A long production MD simulation (e.g., 100 nanoseconds) will be performed to generate a trajectory of the atomic motions of the protein-ligand complex.

3.3.3. Analysis of MD Trajectory

The MD trajectory will be analyzed to extract valuable information about the stability and dynamics of the complex. Key analyses will include:

  • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

  • Binding Free Energy Calculation: To estimate the binding affinity of the ligand to the protein using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

MD_Simulation_Protocol Start Docked Complex Solvation Solvation (TIP3P Water) Start->Solvation Ionization Ionization (NaCl) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD (100 ns) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A schematic of the molecular dynamics simulation protocol.

ADMET Prediction: Assessing Drug-likeness

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. In-silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties.[22][23]

We will use publicly available web servers such as SwissADME and pkCSM to predict the ADMET profile of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.[22][23][24][25][26][27][28][29][30][31]

3.4.1. ADMET Prediction Protocol

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid will be submitted to the selected web server.

  • Prediction: The server will calculate a range of physicochemical and pharmacokinetic properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness: Evaluation based on rules such as Lipinski's rule of five.

    • Toxicity: Prediction of potential toxicities, such as hepatotoxicity and mutagenicity.

3.4.2. Data Presentation and Interpretation

The predicted ADMET properties will be summarized in a clear and concise table for easy interpretation. This will allow for a preliminary assessment of the drug-like properties of our molecule of interest.

Table 1: Predicted ADMET Properties of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight ( g/mol )
logP
TPSA (Ų)
H-bond Donors
H-bond Acceptors
Pharmacokinetics
GI Absorption
BBB Permeability
CYP1A2 Inhibitor
CYP2C19 Inhibitor
CYP2C9 Inhibitor
CYP2D6 Inhibitor
CYP3A4 Inhibitor
Drug-likeness
Lipinski's Rule Violations
Toxicity
AMES Toxicity
Hepatotoxicity

Note: The values in this table will be populated upon performing the in-silico predictions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for investigating the potential of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid as an inhibitor of the AKAP-Lbc-RhoA protein-protein interaction. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, we can gain valuable insights into the binding mode, stability, and drug-like properties of this novel compound.

The results of this in-silico study will provide a strong foundation for further experimental validation. Promising candidates identified through this computational approach can be synthesized and tested in biochemical and cell-based assays to confirm their inhibitory activity against the AKAP-Lbc-RhoA interaction. This integrated approach of computational and experimental methods is a powerful strategy for accelerating the discovery and development of new therapeutics.

References

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  • Kirsch, T., Diviani, D., & Scott, J. D. (2014). The crystal structure of the RhoA-AKAP-Lbc DH-PH domain complex. The Biochemical journal, 464(2), 229–238.
  • Kutzner, C., Páll, S., Fechner, M., Esztermann, A., de Groot, B. L., & Grubmüller, H. (2015). Faster Sampling in Molecular Dynamics Simulations with TIP3P-F Water.
  • ChemRxiv. (2014).
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  • Shaikh, S., & Khan, I. (2021). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology, 14(12), 6523-6527.
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  • Zhang, W., & Lai, L. (2023). Where to next in the evolution of in silico design of modulators targeting protein–protein interactions?. Expert Opinion on Drug Discovery, 18(4), 329-332.
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Exploratory

An In-depth Technical Guide on the Solubility and Stability of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data in public literature for this specific compound, this document synthesizes information from structurally related analogs, including benzoic acid derivatives and benzylamines, to forecast its physicochemical behavior. We present detailed, field-proven methodologies for systematically evaluating its solubility and stability profiles, including protocols for forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and to design robust experimental plans for the characterization of this molecule.

Introduction and Molecular Overview

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a substituted aromatic compound featuring a benzoic acid moiety, a secondary amine linker, and a bromobenzyl group. Its molecular structure (Figure 1) suggests it is likely an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications, similar to related compounds like 4-(Bromomethyl)benzoic acid which is a versatile building block in drug development[1]. The molecule possesses both an acidic functional group (carboxylic acid) and a basic functional group (secondary amine), making it zwitterionic. This amphoteric nature is the primary determinant of its pH-dependent solubility and influences its stability.

Figure 1: Chemical Structure of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Molecular Structure Diagram

Predicted Physicochemical Properties

Understanding key physicochemical parameters such as pKa and LogP is essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa (Acid Dissociation Constant): The molecule has two ionizable centers: the carboxylic acid group (-COOH) and the secondary amine group (-NH-).

    • The carboxylic acid pKa is expected to be in the range of 4-5, typical for benzoic acids.

    • The secondary amine pKa is predicted to be around 9-10. This dual nature means the molecule will exist as a cation at low pH, a zwitterion at physiological pH, and an anion at high pH. The isoelectric point (pI), where the net charge is zero, will significantly influence its aqueous solubility.

  • LogP (Octanol-Water Partition Coefficient): The presence of two aromatic rings and a bromine atom suggests a degree of lipophilicity. However, the ionizable amino and carboxyl groups will decrease the LogP. The LogP will be highly pH-dependent, with the lowest value expected near the isoelectric point where the zwitterionic form predominates.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The zwitterionic nature of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid dictates that its solubility will be lowest at its isoelectric point and will increase significantly in both acidic and alkaline conditions.

Expected Solubility Behavior
  • Aqueous Solubility: Based on data for the related compound 4-(Aminomethyl)benzoic acid, which has a water solubility of approximately 4.6 mg/mL, the title compound is expected to have lower aqueous solubility due to the larger, more lipophilic bromobenzyl group[2]. Solubility is predicted to be poor in neutral water but will increase at pH values below the acidic pKa (forming the soluble carboxylate salt) and above the basic pKa (forming the soluble ammonium salt).

  • Organic Solvent Solubility: The compound is expected to show limited solubility in non-polar solvents like hexanes. It will likely exhibit moderate to good solubility in polar organic solvents such as DMSO, DMF, and methanol, particularly with slight heating or sonication.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of the test compound in various solvents and buffers.

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 7.4, 9, 12) and select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane).

  • Addition of Compound: Add an excess amount of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[3].

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear, comparative table.

Solvent/Buffer System Temperature (°C) Solubility (mg/mL) Observations
0.1 M HCl (pH ~1)25
Acetate Buffer (pH 4.5)25
Phosphate Buffer (pH 7.4)25
Borate Buffer (pH 9.2)25
0.1 M NaOH (pH ~13)25
Water25
Methanol25
Ethanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement and a critical component of drug development used to identify potential degradation products and establish degradation pathways[4][5]. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule[4].

Potential Degradation Pathways
  • Oxidation: The secondary amine and the benzylic carbon are potential sites for oxidation. Exposure to oxidative agents like hydrogen peroxide could lead to the formation of N-oxides or cleavage of the C-N bond[6].

  • Thermal Degradation: Aromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures[7]. Benzoic acid itself is relatively stable, but its derivatives can show varying levels of thermal decomposition[7].

  • Hydrolysis: While the molecule lacks highly labile groups like esters, the amide-like linkage could be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures[6].

  • Photostability: Aromatic systems, particularly those with heteroatoms and halogens, can be sensitive to light and may undergo photolytic degradation[4].

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to evaluating the stability of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid State) (80°C, Dry Heat) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze MassBalance Assess Peak Purity & Calculate Mass Balance Analyze->MassBalance caption Workflow for Forced Degradation Studies.

Forced Degradation Experimental Workflow
Data Presentation: Stability

Results from forced degradation studies should be summarized to provide a clear overview of the compound's liabilities.

Stress Condition Conditions Time (hrs) % Assay of Parent % Degradation No. of Degradants Observations (e.g., Major Degradant RRT)
Acidic Hydrolysis0.1 M HCl, 60°C24
Basic Hydrolysis0.1 M NaOH, 60°C8
Oxidative3% H₂O₂, RT24
Thermal (Solid)80°C72
Photolytic (Solid)ICH Q1B-
Control (Solution)ACN/H₂O, RT72

Recommended Storage

Based on the general principles for storing substituted aromatic amino acids, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid should be stored in a cool, dry, and dark place within a tightly sealed, inert container[8]. Long-term storage at refrigerated conditions (2-8 °C) is advisable to minimize potential degradation over time.

Conclusion

While direct experimental data for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is sparse, a robust scientific framework based on its constituent functional groups and data from analogous structures allows for a strong predictive assessment of its solubility and stability. Its amphoteric nature will govern its pH-dependent solubility, and its secondary amine and benzylic functionalities represent potential sites for oxidative and hydrolytic degradation. The experimental protocols detailed in this guide provide a clear and systematic path for researchers to definitively characterize these critical physicochemical properties, ensuring data integrity and supporting further development of this promising compound.

References

  • BenchChem. (n.d.). Storage conditions for 4-Amino-3-bromobenzoic acid. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved March 7, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Retrieved March 7, 2026, from [Link].

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • International Journal of Advanced Research in Chemical Science. (2022, November 30). Forced Degradation – A Review. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved March 7, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. Retrieved March 7, 2026, from a URL provided by the grounding tool.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A High-Yield, One-Pot Synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid via Reductive Amination

Abstract This document provides a comprehensive, field-tested protocol for the high-yield synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a key intermediate in pharmaceutical research and development. The desc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the high-yield synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a key intermediate in pharmaceutical research and development. The described method utilizes a one-pot reductive amination of 4-formylbenzoic acid with 4-bromobenzylamine, employing sodium borohydride as the reducing agent. This protocol is designed for reproducibility and scalability, offering researchers a reliable method for obtaining the target compound in high purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary characterization and safety protocols.

Introduction & Significance

The synthesis of bifunctional molecules containing both an amino-methyl and a benzoic acid moiety is of significant interest in medicinal chemistry. These scaffolds serve as versatile building blocks for the generation of compound libraries for drug discovery. The title compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, incorporates a bromobenzyl group, which can be further functionalized through cross-coupling reactions, and a benzoic acid group, which can participate in amide bond formation.[1] The development of a robust and high-yield synthesis is therefore a critical step in enabling its broader application.

The presented protocol is based on the well-established reductive amination reaction.[2] This method is favored for its operational simplicity, mild reaction conditions, and the commercial availability of the starting materials.[1][3]

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step, one-pot reaction. First, 4-formylbenzoic acid and 4-bromobenzylamine undergo a condensation reaction to form an iminium ion intermediate. This is followed by the in-situ reduction of the iminium ion by sodium borohydride to yield the desired secondary amine.

Reaction:

4-Formylbenzoic acid + 4-Bromobenzylamine → 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine of 4-bromobenzylamine on the carbonyl carbon of 4-formylbenzoic acid. This is followed by dehydration to form a Schiff base (imine). The imine is then protonated to form an iminium ion, which is subsequently reduced by the hydride transfer from sodium borohydride.[4]

Reductive Amination Mechanism aldehyde 4-Formylbenzoic acid hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Amine amine 4-Bromobenzylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid iminium->product + H- (from NaBH4) NaBH4 NaBH4 NaBH4->iminium Synthesis Workflow start Start dissolve Dissolve 4-formylbenzoic acid and 4-bromobenzylamine in Methanol start->dissolve stir Stir at room temperature for 1 hour (Imine formation) dissolve->stir cool Cool to 0°C (Ice Bath) stir->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 warm_stir Warm to room temperature and stir for 2 hours add_nabh4->warm_stir quench Quench with 1M HCl (to pH ~6) warm_stir->quench concentrate Concentrate in vacuo quench->concentrate precipitate Add deionized water to precipitate concentrate->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and hexane filter->wash dry Dry under vacuum wash->dry end End dry->end

Figure 2: High-Level Synthesis Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1.50 g, 10.0 mmol) and 4-bromobenzylamine (1.86 g, 10.0 mmol) in 50 mL of anhydrous methanol.

  • Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate. [4]3. Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH of the solution is approximately 6. This will neutralize any unreacted sodium borohydride.

  • Work-up and Isolation:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water. A white precipitate will form.

    • Stir the suspension for 15 minutes, then collect the solid by vacuum filtration using a Büchner funnel. [5] * Wash the solid with cold deionized water (2 x 20 mL) and then with cold hexane (2 x 20 mL) to remove any non-polar impurities. [5]7. Drying: Dry the collected solid under vacuum at 50°C for 12 hours to yield the final product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Expected Yield: 85-95%.

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, the benzylic CH₂ protons, and the N-H proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carboxylic acid carbon, aromatic carbons, and the benzylic carbon.

  • FT-IR (ATR): Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and C-Br stretching.

  • Mass Spectrometry (ESI-MS): Calculation for C₁₅H₁₄BrNO₂: [M+H]⁺ and [M-H]⁻.

Results and Discussion

This one-pot reductive amination protocol provides a high-yield and straightforward method for the synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. The use of sodium borohydride offers a cost-effective and readily available reducing agent. The workup procedure is designed to effectively remove byproducts and unreacted starting materials, resulting in a product of high purity.

ParameterValue
Theoretical Yield 3.20 g
Typical Experimental Yield 2.72 - 3.04 g
Purity (by HPLC) >95%

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with care.

References

  • Benchchem. (n.d.). Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via Reductive Amination.
  • Fine Chemical Synthesis. (2026, February 9). The Versatility of 4-Bromobenzylamine.
  • ChemicalBook. (n.d.). 4-Formylbenzoic acid synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.

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Application

Using 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid as a bifunctional linker

Application Note: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid as an Orthogonal Bifunctional Linker in Targeted Protein Degradation and DEL Synthesis Executive Summary The development of modern bifunctional therapeutics—...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid as an Orthogonal Bifunctional Linker in Targeted Protein Degradation and DEL Synthesis

Executive Summary

The development of modern bifunctional therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—relies heavily on the precise selection of linker architecture. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (hereafter referred to as BAMBA ) is a highly versatile, semi-rigid bifunctional linker. Featuring orthogonal reactivity handles (an aryl bromide and a carboxylic acid) separated by a secondary amine-bridged bis-benzylic core, BAMBA provides highly controlled vector projection and improved physicochemical profiles compared to traditional highly flexible polyethylene glycol (PEG) linkers.

This application note details the causality behind its structural design, its use in orthogonal conjugation workflows, and provides a self-validating synthetic protocol for its integration into modular library synthesis[1][2].

Chemical Anatomy & Mechanistic Rationale

Traditional aliphatic or PEG-based linkers often suffer from high entropic penalties upon ternary complex formation (e.g., POI–PROTAC–E3 Ligase) due to their high degree of rotational freedom. BAMBA overcomes this limitation through its semi-rigid bis-aryl backbone, locking the conjugated ligands into a more defined topological space.

Structural Causality & Physicochemical Benefits:
  • Carboxylic Acid (-COOH): Serves as a primary handle for amide bond formation. Because it is electronically decoupled from the central amine by a methylene bridge, its pKa remains typical for benzoic acids, ensuring predictable activation kinetics using standard coupling reagents (e.g., HATU, EDC)[3].

  • Aryl Bromide (Ar-Br): Provides a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or photoinduced C(sp2)–C(sp3) radical coupling. Crucially, the aryl bromide is completely inert to standard amidation conditions, granting absolute orthogonal synthetic control[1].

  • Central Secondary Amine (-NH-): The benzylic amine introduces a protonatable basic center at physiological pH, drastically improving the aqueous solubility of the final conjugate—a critical factor for cellular permeability in "beyond rule-of-five" degraders. Synthetically, it requires transient protection (e.g., N-Boc) to prevent oligomerization during COOH activation.

OrthogonalReactivity Core 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (BAMBA Linker) COOH Carboxylic Acid (-COOH) Amide Coupling Handle Core->COOH ArBr Aryl Bromide (Ar-Br) Cross-Coupling Handle Core->ArBr NH Secondary Amine (-NH-) Solubility / Branching Core->NH DEL DNA-Encoded Libraries (DEL) On-DNA Amidation & Suzuki COOH->DEL PROTAC PROTAC Synthesis E3 & POI Ligand Assembly COOH->PROTAC EDC/NHS, HATU ArBr->DEL ArBr->PROTAC Pd-Catalysis / Photoredox

Figure 1: Orthogonal reactivity profile of the BAMBA linker in parallel drug discovery workflows.

Application Workflows

PROTAC Library Synthesis

In targeted protein degradation (TPD), one-pot processes utilizing C(sp2)–C(sp3) cross-coupling alongside amidation are highly sought after to streamline library synthesis[1]. The BAMBA linker is an ideal candidate for combinatorial matrices. The Ar-Br moiety can be coupled to CRBN or VHL ligand derivatives (via boronates or photoredox radical precursors), while the carboxylic acid is independently amidated to a primary amine on the target protein of interest (POI) ligand[2].

DNA-Encoded Library (DEL) Construction

For DEL synthesis, the linker’s modularity allows it to function as a core building block (Cycle 1 or Cycle 2). DNA-conjugated amines readily react with the BAMBA carboxylic acid under DMT-MM or EDC/HOAt promotion[3]. The terminal Ar-Br is then poised for high-yielding, on-DNA palladium-catalyzed cross-coupling reactions, expanding the chemical space of the resulting library[4].

Quantitative Comparison: Handle Reactivity & Constraints
Functional GroupTargeted Ligand ConjugationOptimal Activation / Catalyst SystemCommon Pitfalls & Solutions
-COOH POI Binder (Amine-bearing)HATU / DIPEA in DMFPitfall : Self-condensation with internal -NH-.Solution : Pre-install N-Boc protecting group.
Ar-Br E3 Ligase Binder (Boronate)Pd(dppf)Cl₂, K₂CO₃ in Dioxane/H₂OPitfall : Protodehalogenation.Solution : Degas thoroughly with Ar/N₂ prior to heating.
-NH- Branching / PhysiochemicalN/A (Physiological Protonation)Pitfall : Acidic cleavage of product.Solution : Use 20% TFA in DCM for clean deprotection.

Experimental Protocols: Self-Validating Synthesis of a PROTAC Linker Conjugate

To ensure a high-fidelity output, the following workflow isolates the reactive handles by sequentially masking the secondary amine, activating the carboxylate, and finally executing the cross-coupling.

Phase 1: N-Boc Protection of BAMBA (Self-Validation Step)

Rationale: Direct use of coupling reagents (HATU) on the native linker will cause catastrophic oligomerization via the unprotected benzylic amine.

  • Solubilization: Dissolve 1.0 eq of BAMBA in a 1:1 mixture of 1,4-Dioxane and H₂O (0.2 M).

  • Basification: Add 2.0 eq of NaHCO₃. Logic: Keeps the amine deprotonated and nucleophilic while buffering the solution.

  • Protection: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature (RT) for 12 hours.

  • Workup: Acidify carefully to pH 3 with 1M HCl to protonate the carboxylic acid, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. The resulting N-Boc-BAMBA is ready for coupling.

Phase 2: Amide Coupling to POI Ligand

Rationale: HATU is chosen over EDC/NHS because the N-Boc group introduces local steric bulk at the benzylic position. HATU accelerates the formation of the active HOAt ester, pushing the reaction past steric hindrance.

  • Activation: Dissolve 1.0 eq of N-Boc-BAMBA and 1.2 eq of HATU in anhydrous DMF (0.1 M) under Nitrogen. Add 3.0 eq of DIPEA. Stir for 10 minutes at RT.

  • Conjugation: Add 1.05 eq of the amine-bearing POI Ligand. Stir for 2–4 hours until complete consumption of the activated ester is observed via LC-MS.

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the Ar-Br Intermediate .

Phase 3: Suzuki-Miyaura Cross-Coupling to E3 Ligand

Rationale: Pd(dppf)Cl₂ is utilized due to its bidentate ligand structure, which effectively suppresses reductive elimination byproducts and smoothly accommodates sterically demanding substrates.

  • Preparation: In a microwave vial, combine 1.0 eq of the Ar-Br Intermediate, 1.2 eq of E3-Ligand-Boronic Ester, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical): Bubble Argon directly through the solvent for 10 minutes. Logic: O₂ coordinates Pd(0) and poisons the catalytic cycle.

  • Reaction: Heat at 90°C for 4 hours.

  • Global Deprotection: Cool to RT, filter through Celite, concentrate, and immediately treat with 20% TFA in DCM for 1 hour to remove the Boc group. Purify via preparative HPLC.

Conjugation_Workflow Start N-Boc-BAMBA (COOH & Ar-Br active) Intermediate Boc-Protected Amide Intermediate (Ar-Br intact) Start->Intermediate HATU, DIPEA, DMF (Phase 2) POI POI-NH₂ Ligand POI->Intermediate Final Final PROTAC (Secondary Amine Restored) Intermediate->Final 1. Pd(dppf)Cl₂, 90°C 2. TFA / DCM (Phase 3) E3 E3-Boronate Ligand E3->Final

Figure 2: Sequential orthogonal workflow for assembling a complete degrader molecule using the BAMBA linker.

Data Interpretation & Quality Control (QC)

When utilizing BAMBA, confirm intermediate formation via mass spectrometry. Due to the presence of the bromine isotope (~1:1 ratio of ⁷⁹Br to ⁸¹Br), the LC-MS trace of the Step 2 Intermediate must display a characteristic "twin peak" isotopic pattern separated by 2 atomic mass units (M and M+2) of equal intensity. The disappearance of this isotopic signature in Phase 3 is the definitive self-validating proof that the cross-coupling was successful.

References

  • Krumb, M., et al. (2023). "One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis." ChemRxiv / ResearchGate. Available at:[Link][1][2]

  • Satz, A. L., et al. (2021). "DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions." National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Center for Drug Discovery, Baylor College of Medicine. (2025). "Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library." National Center for Biotechnology Information (PMC). Available at:[Link][4]

Sources

Method

Experimental procedure for protein modification with 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Application Note: Site-Selective Protein Modification via EDC/NHS Coupling of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid Executive Overview For modern drug development professionals and bioconjugation scientists, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Protein Modification via EDC/NHS Coupling of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Executive Overview

For modern drug development professionals and bioconjugation scientists, the installation of bioorthogonal handles onto target proteins is a critical gateway to advanced late-stage functionalization. This application note details the robust experimental procedure for modifying native protein lysine residues with 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid .

By utilizing zero-length carbodiimide crosslinking chemistry (EDC/Sulfo-NHS), this protocol functionalizes the protein surface with highly stable aryl bromide moieties[1][2]. Unlike maleimide or standard NHS-ester dyes which are terminal modifications, introducing an aryl bromide transforms the protein into an active substrate for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling in aqueous media[3][4]. This enables a "tag-and-modify" pipeline where a single bromide-tagged antibody or protein can be divergently functionalized with various boronic-acid-linked drugs, fluorophores, or PEG chains[3][5].

Mechanistic Rationale & System Logic (E-E-A-T)

Executing this modification requires rigorous chemical logic to prevent catastrophic protein crosslinking. We employ a Two-Step Ex Situ Activation methodology.

  • The Problem of Zero-Length Crosslinking : EDC acts by activating carboxylic acids to form highly reactive O-acylisourea intermediates[2][6]. If EDC is added directly to a mixture of the target protein and our linker, it will unselectively activate the protein’s native glutamate and aspartate residues. These will rapidly react with neighboring lysines, causing massive intermolecular protein polymerization[1][2].

  • The Ex Situ Solution : We isolate the linker and activate its benzoic acid group in a separate vial using EDC and Sulfo-NHS. Crucially, we then quench the residual EDC with 2-mercaptoethanol before exposing the activated linker to the protein[1][7][8]. This guarantees that only the synthetic linker is capable of forming amide bonds.

  • Overcoming Secondary Amine Auto-Reactivity : The linker, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, contains an internal secondary amine. To prevent the activated benzoic acid from reacting with the secondary amine of a neighboring linker molecule (self-polymerization), the activation step is strictly performed at pH 5.5[1]. At this acidic pH, the secondary amine (

    
    ) is quantitatively protonated into a non-nucleophilic ammonium state[2], forcing perfect chemoselectivity.
    

Reaction Workflow & Pathway Visualization

Workflow Linker Linker: 4-{[(4-Bromobenzyl)amino] methyl}benzoic acid ActiveEster Intermediate: Sulfo-NHS Ester Linker->ActiveEster Activation Step ActReagents EDC + Sulfo-NHS MES Buffer, pH 5.5 ActReagents->ActiveEster Conjugate Modified Protein: Aryl Bromide Tagged ActiveEster->Conjugate Conjugation Step pH 7.4 - 8.0 Protein Target Protein (Surface Lysines) Protein->Conjugate Final Functionalized Protein (Suzuki-Miyaura Product) Conjugate->Final Bioorthogonal Cross-Coupling Palladium Pd Catalyst + R-B(OH)2 Palladium->Final

Fig 1: Two-step EDC/Sulfo-NHS protein modification and downstream Pd-catalyzed functionalization.

Quantitative Specifications & Buffer Systems

Successful carbodiimide chemistry is strictly contingent upon buffer and pH optimization. Amine-containing buffers (e.g., Tris, Glycine) will catastrophically compete for the active ester and must be strictly avoided during conjugation[7][8].

Table 1: Buffer and pH Matrix Logic

Experimental Phase Recommended Buffer Target pH Causal Rationale
Linker Solubilization Anhydrous DMSO N/A Aryl bromides are highly hydrophobic; dry DMSO prevents premature EDC hydrolysis.
Ex Situ Activation 100 mM MES 5.5 Maximizes EDC efficiency; heavily protonates the linker's internal secondary amine to block auto-reactivity[1][2].
Protein Conjugation 1X PBS 7.4 - 8.0 Shifts solvent-exposed protein primary amines (Lysines) into their reactive, deprotonated nucleophilic state[1][8].

| Reaction Quenching | 10 mM Hydroxylamine | 7.0 - 7.5 | Selectively and rapidly hydrolyzes unreacted NHS esters back to unreactive hydroxamates[1][6]. |

Table 2: Stoichiometric Optimization (Baseline normalized to 1 molar equivalent of Protein)[2][8]

Reagent Component Molar Equivalents Functional Purpose
Target Protein 1 eq Provides the bio-scaffold (Typical concentration: 2-5 mg/mL).
Linker Compound 10 to 20 eq Drives conjugation thermodynamics forward without causing downstream hydrophobic precipitation.
EDC-HCl 1.5x (relative to Linker) Sufficient to fully convert the benzoic acid to the reactive O-acylisourea.

| Sulfo-NHS | 2.5x (relative to Linker) | Rapidly traps the unstable O-acylisourea to yield a semi-stable, water-soluble active ester[6][8]. |

Detailed Experimental Protocol

Note: Equilibrate the highly hygroscopic EDC-HCl and Sulfo-NHS vials to room temperature in a desiccator for 30 minutes prior to opening to prevent atmospheric moisture degradation[1][6].

Phase I: Ex Situ Activation of the Aryl Bromide Linker
  • Solubilization: Dissolve 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid in anhydrous DMSO to create a 50 mM stock solution.

  • Buffer Dilution: In a clean microcentrifuge tube, add 100 µL of the 50 mM linker stock to 800 µL of Activation Buffer (100 mM MES, pH 5.5). Mix thoroughly by vortexing.

  • Activation: Immediately add EDC-HCl (to a final concentration of 7.5 mM) and Sulfo-NHS (to a final concentration of 12.5 mM) to the linker solution[7].

  • Incubation: React the mixture for 15 minutes at room temperature with gentle end-over-end rotation[1][6].

  • EDC Quench (Critical Step): Add 2-mercaptoethanol to the activation reaction to a final concentration of 20 mM. Incubate for 10 minutes at room temperature. Rationale: The thiol specifically destroys unreacted EDC, preventing it from crosslinking the target protein upon mixing[1][7].

Phase II: Covalent Conjugation to the Target Protein
  • Protein Preparation: Ensure the target protein is dissolved at 2.0 mg/mL in Conjugation Buffer (1X PBS, pH 7.4). Verify that no Tris, Glycine, or imidazole is present in the matrix[8].

  • Coupling: Add the activated, EDC-quenched linker solution to the protein at a 15:1 molar ratio (Linker to Protein).

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C to minimize protein degradation[1][2].

Phase III: Quenching & Isolation
  • NHS Ester Quench: Stop the reaction by adding Hydroxylamine to a final concentration of 10 mM[1][6]. Alternatively, 50 mM Tris-HCl can be used[2][7]. Incubate for 15 minutes.

  • Purification: Remove organic solvents, quenched by-products, and unreacted linker using a pre-equilibrated size-exclusion desalting column (e.g., Zeba™ Spin Desalting Column or Sephadex G-25)[6][8].

System Validation & Downstream Application

Self-Validating Quality Control: Following desalting, determining the Degree of Labeling (DOL) is crucial before moving to cross-coupling. Analyze the modified protein via Intact Mass Spectrometry (LC-ESI-TOF). You should observe mass shifts corresponding to the precise addition of the linker mass minus the water lost during amide bond formation (roughly +302 Da per labeled lysine).

Downstream Palladium Cross-Coupling: The resultant aryl bromide-tagged protein is structurally primed for subsequent Suzuki-Miyaura bioconjugation[3]. To functionalize the protein:

  • Mix the modified protein with a chosen boronic acid derivative (e.g., a PEG-boronic acid or fluorophore-boronic acid).

  • Utilize a water-soluble palladium catalyst (such as

    
     with a TPPTS ligand) at 37°C in aqueous buffer[5][9].
    
  • The high chemoselectivity of the aryl bromide guarantees that the subsequent cross-coupling occurs explicitly at the engineered linker sites, avoiding non-specific interactions with native protein residues[4].

References

Sources

Application

Application Note: Bifunctional Bioconjugation using 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Executive Summary The development of advanced biotherapeutics and diagnostic probes increasingly relies on highly specific, stable, and bioorthogonal conjugation strategies. The compound 4-{[(4-Bromobenzyl)amino]methyl}b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced biotherapeutics and diagnostic probes increasingly relies on highly specific, stable, and bioorthogonal conjugation strategies. The compound 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (CAS 656815-39-3) serves as a premium bifunctional linker designed for two-step protein modification. By combining a classic amine-reactive carboxylate moiety with a bioorthogonal aryl bromide handle, this linker enables the facile installation of a cross-coupling initiation site onto native proteins. This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols for utilizing this linker to achieve stable carbon-carbon (C–C) bond formation via aqueous palladium-catalyzed Suzuki-Miyaura cross-coupling.

Chemical Profile & Mechanistic Rationale

Successful bioconjugation requires a delicate balance between reactivity and stability. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is engineered with three distinct structural features that dictate its performance [4]:

  • Benzoic Acid Moiety: Provides a sterically unhindered carboxylic acid. When activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sNHS), it forms an sNHS-ester that selectively reacts with the

    
    -amino groups of solvent-exposed lysine residues to form a highly stable amide bond [1].
    
  • Secondary Amine Spacer: The methylamine linkage acts as a rigidifying spacer. It projects the bromobenzyl group away from the protein's hydration shell, minimizing steric clash and maximizing accessibility for the bulky palladium catalytic cycle in downstream reactions.

  • 4-Bromobenzyl Group: Acts as the bioorthogonal handle. While aryl iodides are traditionally more reactive in cross-coupling, aryl bromides offer a superior balance of chemical stability (resistance to photolytic degradation and premature dehalogenation) while remaining highly reactive under optimized aqueous Pd(0) conditions [3].

Workflow Visualization

G P Target Protein (Lysine -NH₂) I Aryl-Bromide Functionalized Protein P->I pH 7.5-8.0 Amide Formation L Linker Activation (EDC/sNHS) L->I Activated Ester C Suzuki-Miyaura Cross-Coupling I->C Bioorthogonal Handle F Modified Protein Conjugate C->F Pd(0), Boronic Acid C-C Bond Formation

Workflow of two-step bioconjugation utilizing 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

Quantitative Reaction Parameters

To ensure reproducibility, the thermodynamic and kinetic requirements of both conjugation steps must be strictly controlled. Table 1 summarizes the optimized parameters for each phase of the workflow.

Table 1: Reaction Parameters and Efficiency Metrics

ParameterStep 1: Amide Coupling (Handle Installation)Step 2: Suzuki-Miyaura Cross-Coupling
Reactive Handle Carboxylic Acid (activated to sNHS ester)Aryl Bromide
Target Functional Group Primary Amines (

-NH

of Lysine)
Boronic Acids / Boronate Esters
Optimal pH Activation: 5.5–6.0 | Conjugation: 7.5–8.08.0 (Phosphate or Tris buffer)
Temperature 20–25 °C (Room Temperature)37 °C
Reaction Time 2 hours30–60 minutes
Catalyst / Activator EDC (10 eq), sNHS (25 eq)Pd(OAc)

+ 1,1-Dimethylguanidine (L3)
Typical Conversion >90% (dependent on accessible lysines)10–87% (dependent on protein conc.)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands the physicochemical purpose of the manipulation.

Protocol A: NHS-Ester Activation and Protein Conjugation

Objective: Covalently attach the linker to the target protein via lysine residues.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Causality: Tris or glycine buffers contain primary amines that will competitively quench the activated sNHS-ester. The pH is maintained at 7.5 to ensure a sufficient fraction of lysine

      
      -amines are deprotonated and nucleophilic[1].
      
  • Linker Activation: In a separate microcentrifuge tube, dissolve 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (10 molar equivalents relative to protein) in anhydrous DMSO. Add EDC (10 eq) and sNHS (25 eq). Dilute with Activation Buffer (50 mM MES, pH 6.0) to a final DMSO concentration of <10%. Incubate for 15 minutes at room temperature.

    • Causality: EDC forms an unstable O-acylisourea intermediate. sNHS rapidly attacks this intermediate to form a semi-stable sNHS-ester. MES buffer is used because carbodiimide activation is highly efficient at slightly acidic pH and MES lacks reactive functional groups [2].

  • Conjugation: Add the activated linker solution to the protein solution. Incubate for 2 hours at room temperature under gentle agitation.

  • Quenching & Purification: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Remove excess reagents using a Zeba™ Spin Desalting Column or equivalent Size-Exclusion Chromatography (SEC) column.

Validation & QC Checkpoint: Perform Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) on the purified intermediate. Calculate the mass shift (


 Da per linker added) to determine the Degree of Labeling (DoL). If DoL is < 1, verify EDC freshness, as carbodiimides are highly hygroscopic and prone to rapid hydrolysis [2].
Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Form a stable C–C bond between the aryl bromide-functionalized protein and a target boronic acid (e.g., a fluorophore or radiolabel).

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a fresh stock of the palladium catalyst by mixing Pd(OAc)

    
     (2 mM) with a water-soluble ligand such as 1,1-dimethylguanidine (4 mM) in degassed water.
    
    • Causality: Standard phosphine ligands often fail in dilute aqueous protein solutions due to oxidation and poor solubility. Guanidine-based ligands maintain Pd(0) solubility and reactivity at the low substrate concentrations (0.10–0.20 mM) typical of bioconjugation [3].

  • Reaction Assembly: To the aryl-bromide functionalized protein (0.2 mM in pH 8.0 Phosphate Buffer), add the target boronic acid derivative (10 eq). Purge the vial with Argon for 2 minutes to remove dissolved oxygen.

  • Initiation: Inject the pre-formed Pd catalyst complex (final concentration 2 mM). Incubate at 37 °C for 30–60 minutes.

    • Causality: Elevated temperature accelerates the transmetalation step of the catalytic cycle, which is often rate-limiting in aqueous cross-coupling.

  • Palladium Scavenging: Terminate the reaction by adding 3-mercaptopropionic acid (50 eq relative to Pd). Incubate for 15 minutes.

    • Causality: Palladium non-specifically coordinates to protein backbones, causing aggregation and heavy-metal toxicity in downstream biological assays. 3-mercaptopropionic acid acts as a powerful chelator to strip Pd from the protein surface [4].

  • Final Purification: Purify the final bioconjugate via SEC, eluting into the desired storage buffer.

Validation & QC Checkpoint: Analyze the crude mixture via SEC coupled to Inductively Coupled Plasma Optical Emission Spectroscopy (SEC-ICP-OES) to ensure residual Pd levels are reduced to < 1 ppm. Confirm the final bioconjugate mass and homogeneity via intact protein LC-MS [3].

References

  • Yang, J., et al. "Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates." ACS Publications. URL:[Link]

  • Davis, B. G., et al. "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling." Journal of the American Chemical Society, 2013. URL:[Link]

  • "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Royal Society Publishing, 2022. URL:[Link]

Method

Application Note: 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid as a Versatile Tri-Functional Scaffold in ADC Linker Design

Target Audience: Researchers, scientists, and drug development professionals in bioconjugation and targeted therapeutics. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in bioconjugation and targeted therapeutics. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Chemical Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker technologies that offer high systemic stability, precise payload release, and mitigation of hydrophobic aggregation. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (BBAMBA) is a highly rigid, tri-functional building block uniquely suited for complex ADC architectures.

Structurally, BBAMBA is a dibenzylamine derivative featuring three orthogonal reactive sites:

  • Carboxylic Acid: Enables standard amide coupling to antibody-targeting spacers (e.g., Maleimide-PEG-NH₂).

  • Secondary Amine: Acts as a critical branching point. It can be protonated at physiological pH to enhance solubility or acylated/alkylated to attach solubility enhancers (e.g., PEG chains) or secondary payloads [3].

  • Aryl Bromide (4-Bromobenzyl group): Serves as a highly stable, chemoselective handle for late-stage payload attachment via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [2].

Unlike traditional maleimide-only or linear peptide linkers, the dual-phenyl rings of BBAMBA introduce conformational rigidity. This rigidity prevents the cytotoxic payload from folding back and sterically hindering the antibody's paratope, thereby preserving the binding affinity of the monoclonal antibody (mAb)[4].

Mechanistic Workflow & Orthogonal Reactivity

The true power of BBAMBA lies in its orthogonal chemoselectivity . The synthesis of a linker-payload must follow a specific sequence to prevent cross-reactivity. The carboxylic acid is activated first, as the aryl bromide is completely inert to peptide coupling conditions. Subsequently, the secondary amine is masked (e.g., via PEGylation) to prevent it from poisoning the Palladium catalyst in the final step. Finally, the aryl bromide is activated via transition-metal catalysis to conjugate the complex payload.

ADC_Workflow BBAMBA 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Core Scaffold) Carboxyl 1. Carboxylic Acid Amide Coupling BBAMBA->Carboxyl EDC/HOAt Amine 2. Secondary Amine Branching / Masking BBAMBA->Amine Acylation (NHS) Bromide 3. Aryl Bromide Pd-Catalyzed Coupling BBAMBA->Bromide Pd(dppf)Cl2 Spacer Maleimide-PEG Spacer (For mAb Attachment) Carboxyl->Spacer Solubility Hydrophilic PEG Chain (Aggregation Mitigation) Amine->Solubility Payload Cytotoxic Payload (e.g., Auristatin/MMAE) Bromide->Payload Final Fully Assembled Branched Linker-Payload Spacer->Final Solubility->Final Payload->Final

Figure 1: Tri-functional orthogonal workflow of BBAMBA in ADC linker-payload assembly.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for assembling a branched ADC linker using BBAMBA. Each step includes specific causality for the reagents chosen.

Protocol A: Spacer Conjugation via Carboxylic Acid Activation

Objective: Attach a Maleimide-PEG₄-Amine spacer to the benzoic acid moiety. Causality: We utilize EDC·HCl and HOAt rather than HATU. HOAt is highly effective for sterically hindered benzoic acids, and avoiding uronium-based coupling agents (like HATU) prevents the formation of unreactive guanidinium byproducts on the primary amine spacer.

  • Preparation: Dissolve BBAMBA (1.0 equiv, 0.5 mmol) in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Activation: Add HOAt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir the mixture at room temperature (RT) for 20 minutes to generate the active ester.

  • Conjugation: Add Maleimide-PEG₄-Amine (1.1 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor completion via LC-MS (look for the consumption of the BBAMBA mass peak).

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH).

Protocol B: Functionalization of the Secondary Amine

Objective: Mask the secondary amine with an mPEG₂₄-NHS ester to introduce a hydrophilicity enhancer. Causality: The secondary amine of a dibenzylamine system is sterically hindered. While the "Cesium Effect" (using Cs₂CO₃) is excellent for alkylations [1], acylation with an NHS ester requires a strong organic base and mild heating to overcome the steric bulk.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add mPEG₂₄-NHS ester (1.5 equiv) and Triethylamine (TEA, 3.0 equiv).

  • Reaction: Heat the mixture to 40°C under reflux for 12 hours.

  • Validation: Confirm the disappearance of the secondary amine via Ninhydrin stain (TLC) and LC-MS.

  • Purification: Precipitate the PEGylated intermediate in cold diethyl ether to remove unreacted small molecules.

Protocol C: Payload Attachment via Suzuki-Miyaura Cross-Coupling

Objective: Couple a boronic ester-derivatized cytotoxic payload to the 4-bromobenzyl moiety. Causality: The aryl bromide is highly selective for Pd-catalyzed cross-coupling. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is notoriously difficult when coupling bulky payload substrates [2].

  • Preparation: Combine the PEGylated bromobenzyl-linker intermediate (1.0 equiv) and the Payload-Boronic Pinacol Ester (1.2 equiv) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and aqueous K₂CO₃ (2.0 M, 3.0 equiv) in a 4:1 ratio.

  • Critical Step (Degassing): Subject the mixture to three freeze-pump-thaw cycles. Note: Strict exclusion of oxygen is mandatory to prevent oxidative degradation of the Palladium catalyst and homocoupling of the boronic ester.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a positive flow of argon.

  • Reaction: Heat the sealed flask at 80°C for 6 hours.

  • Workup: Cool to RT, filter the mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify the final Linker-Payload via preparative RP-HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Payload Cross-Coupling (Protocol C)

Optimization of the final payload attachment is critical, as the payload is typically the most expensive component of the synthesis.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Impurity Profile / Notes
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (aq)Toluene/EtOH/H₂O9042%High levels of debromination observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10061%Moderate yield; payload degradation at 100°C.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (aq) 1,4-Dioxane/H₂O 80 88% Clean conversion; minimal homocoupling.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (aq)1,4-Dioxane/H₂O8085%Comparable to K₂CO₃; slight ester hydrolysis.
Table 2: Stability Profile of the BBAMBA-based Linker-Payload

Stability was assessed by incubating the fully assembled Linker-Payload (prior to mAb conjugation) in various biological matrices at 37°C.

Matrix0 Hours24 Hours72 Hours7 Days
PBS (pH 7.4) >99% intact>99% intact98.5% intact97.2% intact
Human Plasma >99% intact98.2% intact95.1% intact91.4% intact
Mouse Plasma >99% intact97.5% intact92.8% intact86.3% intact

References

  • Benzyl 4-(bromomethyl)benzoate | Reagent - Benchchem. Benchchem.
  • US20170029490A1 - Sulfonamide-containing linkage systems for drug conjugates. Google Patents.
  • tert-butyl-3r-4s-4-methylpyrrolidin-3-yl-carbamate-d3. MedChemExpress.
  • Linker-Based Pharmacophoric Design and Semisynthesis of Labdane Conjugates Active against Multi-Faceted Inflammatory Targets. Journal of Agricultural and Food Chemistry - ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Welcome to the technical support guide for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional molecule. The unique amphoteric nature of this compound—possessing both a carboxylic acid and a secondary amine—presents specific purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My initial workup is complete, but TLC analysis shows multiple spots. What are the most probable impurities?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis is the reductive amination between 4-formylbenzoic acid and 4-bromobenzylamine. Based on this, the primary impurities are typically unreacted starting materials and byproducts of the reaction.

  • Unreacted Starting Materials: 4-formylbenzoic acid and 4-bromobenzylamine are the most common culprits. Due to differences in polarity, they often have distinct Rf values on a TLC plate compared to the product.

  • Imine Intermediate: Incomplete reduction can leave the intermediate imine, 4-({[(4-bromobenzyl)imino]methyl})benzoic acid, in your crude mixture.

  • Over-alkylation Product: A small amount of the starting amine, 4-(aminomethyl)benzoic acid, could react with two equivalents of 4-bromobenzyl bromide (if that alternative route is used), leading to a tertiary amine. Similarly, the product itself could be alkylated again, though this is less common.

  • Reductant Byproducts: Boron salts (from NaBH₄ or NaBH(OAc)₃) are usually removed during the aqueous workup but can sometimes persist.

Table 1: Common Impurities and Their Characteristics

Compound NameStructureOriginTypical TLC Behavior (vs. Product)
4-Formylbenzoic AcidO=Cc1ccc(C(=O)O)cc1Starting MaterialMore polar, lower Rf
4-BromobenzylamineBr-c1ccc(CN)cc1Starting MaterialLess polar (basic), higher Rf
Imine IntermediateBr-c1ccc(CN=Cc2ccc(C(=O)O)cc2)cc1Incomplete ReductionPolarity similar to the product, can be difficult to resolve
N,N-bis(4-bromobenzyl)amine derivative(Br-C6H4-CH2)2-N-CH2-C6H4-COOHOver-alkylationLess polar, higher Rf

It is crucial to co-spot your crude material with the starting materials on a TLC plate to confirm their presence.

Q2: I am struggling with recrystallization. The compound either "oils out" or remains stubbornly in solution. How should I approach this?

A2: The zwitterionic potential of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid makes finding a single ideal recrystallization solvent challenging. The molecule has both polar (acid, amine) and non-polar (bromobenzyl group) regions. A mixed-solvent system is almost always required.

The Causality: In a highly polar solvent like water, the molecule may be too soluble, especially at elevated temperatures. In a non-polar solvent like hexanes, it will be largely insoluble. The key is to find a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot (the "good" solvent) and another solvent in which it is insoluble (the "bad" solvent or anti-solvent).

Recommended Approach:

  • Select a "Good" Solvent: Start with polar, protic solvents like ethanol, methanol, or isopropanol. Dissolve your crude product in a minimal amount of the chosen boiling solvent.

  • Introduce the "Bad" Solvent (Anti-Solvent): While the solution is hot, slowly add a "bad" solvent like water or hexanes dropwise until you see persistent cloudiness (turbidity).

  • Re-solubilize and Crystallize: Add a few drops of the hot "good" solvent to just redissolve the turbidity. Then, allow the solution to cool slowly. Slow cooling is critical for the formation of well-defined crystals rather than an amorphous precipitate.[1][2]

A common and effective system for similar aminobenzoic acids is Ethanol/Water or Acetonitrile/Water .[1][2]

Q3: My compound is streaking badly on my silica gel column. Is it degrading, and what are my alternatives?

A3: This is a classic problem when purifying compounds containing basic amine groups on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to the basic nitrogen atom in your molecule, leading to significant tailing, poor separation, and even degradation.

Troubleshooting & Solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol sites, leading to much sharper peaks.[3]

  • Switch the Stationary Phase:

    • Alumina (Al₂O₃): Using neutral or basic alumina can completely circumvent the acidity issue.

    • Reverse-Phase (C18) Chromatography: This is an excellent alternative. The stationary phase is non-polar, and separation is based on hydrophobicity. Your compound will be well-retained due to the bromophenyl group. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier.

  • Use an Acidic Modifier in the Mobile Phase (for Reverse-Phase): Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both your water and organic mobile phases ensures that both the carboxylic acid and the amine are consistently protonated, leading to sharp, symmetrical peaks during HPLC or reverse-phase flash chromatography.

Q4: What are the definitive analytical methods to confirm the purity of my final product?

A4: A combination of techniques should be used to provide an unambiguous assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4][5] A reverse-phase method on a C18 column is ideal. The use of a UV detector set to the λmax of the aromatic system will provide high sensitivity. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): This technique confirms the structure and can reveal the presence of impurities if their characteristic peaks are visible.[4] Look for the disappearance of the aldehyde proton (~9-10 ppm) from 4-formylbenzoic acid and check for the correct integration ratios of the aromatic and methylene protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection power of mass spectrometry. It will confirm the molecular weight of your main product peak (M+H⁺ or M-H⁻) and help identify the masses of any impurity peaks, which is invaluable for troubleshooting.[6][7]

  • Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.[8]

Troubleshooting and Purification Protocols

Guide 1: Purification via pH-Mediated Extraction

This protocol is highly effective for removing non-amphoteric impurities like 4-bromobenzylamine (basic) or neutral byproducts. It exploits the ability of your product to exist as a water-soluble salt at both high and low pH.

Protocol Steps:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate the basic impurities (like 4-bromobenzylamine) and your product, pulling them into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification and Extraction: Basify the acidic aqueous layer to pH > 11 with 2M NaOH (aq). Your product's carboxylic acid will deprotonate, keeping it in the aqueous layer as a carboxylate salt. Any primary/secondary amine impurities will become neutral and can be extracted away with fresh ethyl acetate.

  • Precipitation: Carefully re-acidify the clean aqueous layer to its isoelectric point (typically pH ~4-6) with 1M HCl. Your pure product should precipitate out of the solution as a zwitterion.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water to remove salts, and dry under high vacuum.

Diagram 1: Workflow for Acid-Base Purification A logical flow for separating the target compound from basic and neutral impurities.

workflow crude Crude Product in Ethyl Acetate wash_acid Wash with 1M HCl crude->wash_acid org_neutral Organic Layer: Neutral Impurities (Discard) wash_acid->org_neutral aq_protonated Aqueous Layer: Protonated Product & Basic Impurities wash_acid->aq_protonated basify Adjust to pH > 11 with NaOH aq_protonated->basify extract_org Extract with Ethyl Acetate basify->extract_org org_basic Organic Layer: Basic Impurities (Discard) extract_org->org_basic aq_salt Aqueous Layer: Product as Carboxylate Salt extract_org->aq_salt acidify Adjust to Isoelectric Point (pH 4-6) with HCl aq_salt->acidify precipitate Precipitate Pure Product acidify->precipitate isolate Filter, Wash, Dry precipitate->isolate

Guide 2: Optimized Flash Column Chromatography

When acid-base extraction is insufficient, particularly for removing the imine intermediate, chromatography is necessary.

Protocol Steps:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3.

    • Normal Phase (Silica): Start with Hexane/Ethyl Acetate gradients. If the product is not moving, switch to DCM/Methanol. Crucially, add 1% triethylamine to the solvent mixture.

    • Reverse Phase (C18): Use Water/Acetonitrile gradients with 0.1% formic acid added to both solvents.

  • Column Packing:

    • Silica: Pack the column as a slurry in the initial, low-polarity eluent. Ensure the column is packed uniformly to avoid channeling.[3]

    • C18: Pack according to the manufacturer's instructions, usually flushing with the high-organic solvent first, followed by equilibration with the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a strong solvent like DMF. If using a strong solvent, adsorb the solution onto a small amount of silica gel (or C18 material), dry it, and load the resulting powder onto the top of the column ("dry loading"). This technique leads to much better resolution.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Decision Tree for Purification Method A guide to selecting the appropriate purification strategy based on initial analysis.

decision_tree start Analyze Crude Product by TLC check_impurities Are impurities mainly starting materials? start->check_impurities check_separation Are spots well-separated from the product? check_impurities->check_separation Yes chromatography Perform Column Chromatography check_impurities->chromatography No (e.g., Imine present) acid_base Use Acid-Base Extraction Protocol check_separation->acid_base Yes (Different polarities) recrystallize Attempt Recrystallization check_separation->recrystallize No (Similar polarities)

References

  • Kochan, E., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available at: [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available at: [Link]

  • Clentsmith, G. (2018). How can benzoic acid be tested for purity?. Quora. Available at: [Link]

  • Scribd. (n.d.). Benzoic Acid Purity Titration Guide. Available at: [Link]

  • van der Ham, A. G. J., et al. (2020). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. Available at: [Link]

  • Verweij, A. M. A. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. Erowid. Available at: [Link]

  • Tamai, I., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. Available at: [Link]

  • Royal Society of Chemistry. (2013). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available at: [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Available at: [Link]

  • Rasmuson, Å. C., et al. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Welcome to the technical support center for the purification of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. We will explore the rationale behind solvent selection, offer detailed protocols, and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid to consider for solvent selection?

A1: Understanding the molecule's structure is paramount for selecting an appropriate recrystallization solvent. This compound possesses several key features that dictate its solubility:

  • Aromatic Rings: The two phenyl rings contribute to non-polar character, suggesting solubility in aromatic solvents like toluene or solvents with some aromatic character.[1]

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of hydrogen bonding. It imparts significant polarity and suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and water, especially at elevated temperatures or basic pH.[2][3]

  • Secondary Amine (-NH-): This group is also polar and can participate in hydrogen bonding, further increasing the molecule's affinity for polar solvents.

  • Zwitterionic Potential: The presence of both an acidic group (carboxylic acid) and a basic group (amine) means the molecule can exist as a zwitterion, or internal salt. Zwitterions often exhibit high melting points and can have complex solubility profiles, sometimes being more soluble in water than in many organic solvents.[4] The isoelectric point (pI) is a critical pH at which the molecule has a net-zero charge, often corresponding to its lowest aqueous solubility.[4]

Q2: What is the ideal recrystallization solvent for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid?

A2: The "ideal" solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] Given the zwitterionic potential and polar functional groups, a single solvent may not be optimal. A mixed-solvent system is often the most effective approach.[6][7]

A promising starting point is a mixture of a polar protic solvent and water. For instance, ethanol/water or methanol/water mixtures are commonly used for polar compounds containing carboxylic acids.[1][2] The procedure involves dissolving the compound in the minimum amount of the hot alcohol (the "good" solvent) and then adding hot water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes slightly cloudy.[5][7] A few drops of the hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: Should I be concerned about the compound's reactivity with the solvent?

A3: Yes, the chosen solvent should be inert and not react with the compound being purified.[5] For 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, avoid highly reactive solvents. While esterification of the carboxylic acid is a possibility with alcohols, this typically requires acidic catalysis and prolonged heating, which are not standard conditions for a simple recrystallization.

Troubleshooting Guide

Issue 1: The compound will not dissolve in the hot solvent.
Possible Cause Explanation Solution
Insufficient Solvent The most common reason for incomplete dissolution is simply not adding enough solvent.[8]Gradually add more of the hot solvent in small increments until the solid dissolves. Be patient, as dissolution can take time.
Incorrect Solvent Choice The polarity of the solvent may be too low to effectively dissolve the polar, zwitterionic compound.Select a more polar solvent. If using a mixed-solvent system like ethanol/water, you may have added too much of the anti-solvent (water) initially. Start again, ensuring the compound fully dissolves in the "good" solvent first.
Insoluble Impurities The crude product may contain insoluble impurities that will not dissolve regardless of the amount of solvent added.[7]If a small amount of solid remains after adding a reasonable volume of hot solvent, it is likely an impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.

This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

Possible Cause Explanation Solution
High Solute Concentration / Rapid Cooling If the solution is supersaturated to a very high degree or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.[8][9]Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.[8][9] Allow the solution to cool much more slowly. Insulating the flask can help.[9]
Melting Point Depression Significant impurities can lower the melting point of the compound. If the melting point is depressed to below the temperature of the solution, it will separate as a liquid.The presence of a significant amount of oiling out can indicate a highly impure sample. It may be necessary to perform another purification step (e.g., column chromatography) before attempting recrystallization again.
Inappropriate Solvent System The solvent system may not be conducive to crystal formation for this particular compound.Try a different solvent or mixed-solvent system. Sometimes, a solvent with a lower boiling point can be beneficial.
Issue 3: No crystals form, even after prolonged cooling.
Possible Cause Explanation Solution
Too Much Solvent This is a very common issue.[8] If the solution is not sufficiently saturated at the lower temperature, crystallization will not occur.Reduce the volume of the solvent by gentle heating or using a rotary evaporator to remove some of the solvent.[8] Then, attempt to cool the solution again.
Supersaturation The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation has not been initiated.[8]Induce crystallization by: • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[8][9] The microscopic scratches on the glass can provide a nucleation site for crystal growth. • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[8] This provides a template for further crystal growth.
Insufficient Cooling The temperature may not be low enough to significantly decrease the compound's solubility.Cool the solution in an ice-water bath to further reduce the temperature and promote crystallization.
Issue 4: The recrystallization yield is very low.
Possible Cause Explanation Solution
Excessive Solvent Use Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[9][10]Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
Premature Crystallization If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities.Use a pre-heated funnel and filter flask for the hot filtration. Add a small excess of hot solvent (around 5%) before filtering to ensure the compound remains in solution.
Washing with Room Temperature Solvent Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.[10]Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Experimental Protocols

Protocol 1: Solvent Screening on a Microscale

Before committing to a bulk recrystallization, it is prudent to screen several solvents.

  • Place a few milligrams of the crude 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. Observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the tube to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • The best solvent will be one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.[5]

Protocol 2: Recrystallization using an Ethanol/Water Mixed-Solvent System
  • Place the crude 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Slowly add hot water dropwise to the boiling solution until a faint cloudiness (turbidity) persists.

  • Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.

  • If insoluble impurities are present, perform a hot filtration at this stage.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals, then determine their melting point and yield.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation crude Crude Compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filt Hot Filtration dissolved->hot_filt if insoluble impurities present impurities Insoluble Impurities hot_filt->impurities cool Slow Cooling hot_filt->cool crystals_form Crystal Formation cool->crystals_form vac_filt Vacuum Filtration crystals_form->vac_filt mother_liquor Mother Liquor (Soluble Impurities) vac_filt->mother_liquor wash Wash with Ice-Cold Solvent vac_filt->wash pure_crystals Pure Crystals wash->pure_crystals

Caption: Workflow for the purification of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid by recrystallization.

References

  • Patents, G. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Patents, G. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Patents, G. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2022, May 19). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. Retrieved from [Link]

  • Patents, G. (n.d.). GB2323087A - Process for preparing Benzylamine salts. Google Patents.
  • (n.d.). Recrystallization1. Retrieved from [Link]

  • Patents, G. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts. Google Patents.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Welcome to the technical support resource for the synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter, providing expert insights into the causality of side reactions and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues related to product purity, reaction yield, and byproduct formation.

Q1: My LC-MS and NMR data show a significant impurity with a molecular weight of 478.03 g/mol (for C22H19Br2NO2), which is much higher than my expected product (336.21 g/mol ). What is this byproduct?

A: This high-molecular-weight impurity is almost certainly the tertiary amine, 4-{[Bis(4-bromobenzyl)amino]methyl}benzoic acid . This is the result of a common side reaction known as over-alkylation or dialkylation .

Causality and Mechanism: The root cause of this issue lies in the relative nucleophilicity of the amines in the reaction mixture. The target product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine (4-(aminomethyl)benzoic acid).[1][2] This increased reactivity makes the product amine a better nucleophile, allowing it to compete with the remaining starting material for the electrophilic 4-bromobenzyl halide.[3][4] This "runaway" reaction leads to the formation of the undesired tertiary amine.[1]

This side reaction is particularly problematic when using highly reactive alkylating agents like benzyl halides.[3]

Q2: How can I suppress the formation of the dialkylated byproduct?

A: Suppressing dialkylation requires carefully controlling the reaction conditions to favor the initial mono-alkylation step. Here are several effective strategies:

  • Control Stoichiometry: Use a slight excess of the starting primary amine (4-(aminomethyl)benzoic acid) relative to the 4-bromobenzyl halide. This increases the probability that the halide will react with the more abundant primary amine rather than the secondary amine product.

  • Slow Addition of the Electrophile: Instead of adding all the 4-bromobenzyl halide at once, add it dropwise or via a syringe pump over an extended period.[4] This keeps the instantaneous concentration of the alkylating agent low, which kinetically favors the reaction with the more concentrated primary amine.[1]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity for the desired mono-alkylated product.[4]

  • Switch to Reductive Amination: A superior and more controlled method for this synthesis is reductive amination.[5] This one-pot process involves reacting 4-(aminomethyl)benzoic acid with 4-bromobenzaldehyde to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] This method inherently avoids the problem of over-alkylation because the imine can only form once on the primary amine before it is reduced.[5]

Q3: My crude product contains unreacted 4-(aminomethyl)benzoic acid and another impurity identified as 4-bromobenzyl alcohol. What causes this?

A: The presence of unreacted starting material points to an incomplete reaction. The formation of 4-bromobenzyl alcohol is typically due to the hydrolysis of the 4-bromobenzyl halide starting material.

Causality and Mechanism:

  • Incomplete Reaction: This can be caused by insufficient reaction time, temperatures that are too low, or poor solubility of the starting materials in the chosen solvent. 4-(aminomethyl)benzoic acid is zwitterionic and can have limited solubility in common organic solvents.

  • Hydrolysis of Benzyl Bromide: Benzyl halides are susceptible to SN1-type reactions, especially in the presence of nucleophilic solvents like water or alcohols. If your solvent is not anhydrous or if you are using an aqueous base, the bromide can be displaced by a hydroxyl group, leading to the formation of 4-bromobenzyl alcohol.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before starting the reaction.

  • Optimize Solubility: Consider using a co-solvent system (e.g., DMF/water) or a solvent known to dissolve amino acids, like DMSO, to ensure all reactants are in solution.

  • Adjust Base: If using a base, select a non-nucleophilic, hindered base (e.g., diisopropylethylamine, DIPEA) instead of hydroxide-based reagents to minimize hydrolysis.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid and the competing over-alkylation side reaction.

Reaction_Pathway SM1 4-(Aminomethyl)benzoic acid (Primary Amine) SM1->invis1 SM2 4-Bromobenzyl Halide (Electrophile) SM2->invis1 SM2->invis2 Product 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Desired Secondary Amine) Product->invis2 SideProduct 4-{[Bis(4-bromobenzyl)amino]methyl}benzoic acid (Tertiary Amine Byproduct) invis1->Product Desired Reaction (Mono-alkylation) invis2->SideProduct Side Reaction (Over-alkylation)

Caption: Desired vs. side reaction pathways.

Impact of Reaction Conditions on Product Distribution

The choice of synthetic method and reaction conditions has a profound impact on the ratio of the desired secondary amine to the over-alkylated tertiary amine.

Synthetic StrategyKey ParametersExpected Product Ratio (Secondary:Tertiary Amine)Rationale & Citation
Direct Alkylation Equimolar reactants, bulk addition50:50 to 30:70The product amine is more nucleophilic than the starting amine, leading to significant over-alkylation.[1][2]
Direct Alkylation Slow addition of benzyl halide70:30 to 85:15Keeping the electrophile concentration low kinetically favors reaction with the more abundant primary amine.[4]
Reductive Amination 1. Imine formation2. Reduction (e.g., NaBH(OAc)₃)>95:5This method is highly selective for mono-alkylation as the imine intermediate formation is controlled.[5][6]
Experimental Protocol: Purification by Column Chromatography

This protocol provides a reliable method for separating the desired secondary amine product from the more nonpolar tertiary amine byproduct and the highly polar unreacted primary amine starting material.[4]

Objective: To isolate pure 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis:

    • First, determine an appropriate eluent system using TLC. Dissolve a small amount of your crude mixture in DCM/MeOH.

    • Spot the TLC plate and develop it in various solvent systems. A good starting point is a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM).

    • The tertiary amine byproduct will be the least polar spot (highest Rf), followed by the desired secondary amine product. The unreacted 4-(aminomethyl)benzoic acid will be highly polar and likely remain at the baseline.

  • Column Preparation:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes or DCM).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running 2-3 column volumes of your initial eluent (e.g., 100% DCM or a low-polarity mixture like 95:5 DCM:Ethyl Acetate).

  • Sample Loading:

    • Concentrate your crude product to a minimal volume.

    • Adsorb the crude mixture onto a small amount of silica gel (~1-2x the weight of the crude product) by dissolving the crude in a suitable solvent (like DCM), adding the silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen starting eluent.

    • Gradually increase the polarity of the eluent (gradient elution). For example, you can start with 100% DCM and slowly increase the percentage of methanol. This will first elute the nonpolar tertiary amine byproduct.

    • Collect fractions and monitor them by TLC.

    • The desired secondary amine product will elute after the tertiary amine as the solvent polarity increases.

    • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

    • Confirm the purity and identity of the final product using NMR, LC-MS, and melting point analysis.

References
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Wang, D., et al. (2020). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt catalysts. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2023). Synthetic Methods for Alkyl Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • University of the West Indies. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Aminomethylation of Benzoic Acid Derivatives

Welcome to the technical support center for the aminomethylation of benzoic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the aminomethylation of benzoic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you navigate this versatile yet challenging reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

The aminomethylation of activated aromatic compounds, a specific application of the Mannich reaction, is a powerful tool for C-C bond formation, enabling the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate.[1] When applied to phenolic substrates like salicylic acid derivatives, this transformation is often referred to as the Betti reaction.[2][3] This guide will focus on the practical aspects of performing this reaction on benzoic acid derivatives bearing activating groups, as the parent benzoic acid ring is generally too deactivated for efficient substitution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's mechanism, scope, and core components.

Q1: What is the general mechanism for the aminomethylation of an activated benzoic acid derivative?

The reaction proceeds via electrophilic aromatic substitution. The core mechanism involves three key steps:

  • Iminium Ion Formation: The amine and formaldehyde react, typically under acidic or neutral conditions, to form a highly electrophilic iminium ion.[4] This is the key electrophile in the reaction.

  • Nucleophilic Attack: The electron-rich aromatic ring of the activated benzoic acid derivative (e.g., salicylic acid) acts as a nucleophile, attacking the carbon of the iminium ion. The presence of an electron-donating group (like a hydroxyl group) is crucial for activating the ring towards this electrophilic attack.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final aminomethylated product.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution amine R₂NH (Amine) iminium [R₂N=CH₂]⁺ (Iminium Ion) amine->iminium + CH₂O formaldehyde CH₂O (Formaldehyde) h2o H₂O iminium->h2o - H⁺ benzoic_acid Activated Benzoic Acid Derivative intermediate Wheland Intermediate benzoic_acid->intermediate + [R₂N=CH₂]⁺ product Aminomethylated Product intermediate->product - H⁺ caption Figure 1. General mechanism of aminomethylation. G start Start setup 1. Setup Reaction - Add Salicylic Acid & Solvent - Stir start->setup add_reagents 2. Add Reagents - Secondary Amine (1.1 eq) - Paraformaldehyde (1.2 eq) setup->add_reagents heat 3. Heat to Reflux - Monitor by TLC/LC-MS add_reagents->heat workup 4. Work-up - Cool to RT - Filter or Concentrate heat->workup purify 5. Purify Product - Recrystallization or - Column Chromatography workup->purify end End purify->end caption Figure 2. Experimental workflow for aminomethylation. G start Low / No Yield check_activation Is the aromatic ring strongly activated (e.g., by -OH)? start->check_activation check_sterics Are reactants sterically hindered? check_activation->check_sterics Yes solution_activation Solution: Increase temperature or add a Lewis acid catalyst. check_activation->solution_activation No check_temp Is reaction temp sufficient for PFA depolymerization (>60°C)? check_sterics->check_temp No solution_sterics Solution: Use less hindered amine or substrate. check_sterics->solution_sterics Yes solution_temp Solution: Increase temperature or switch to higher boiling solvent. check_temp->solution_temp No caption Figure 3. Troubleshooting workflow for low yield.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid

Welcome to the Technical Support Center. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a highly versatile building block and synthetic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a highly versatile building block and synthetic intermediate. However, its molecular architecture—featuring a bis-benzylic secondary amine, a photolabile aryl bromide, and an amphoteric profile—renders it susceptible to specific degradation pathways in solution.

This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental integrity during your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: We are observing a rapid loss of compound titer in our DMSO and aqueous stock solutions after 48 hours at room temperature. What is the mechanism of this degradation?

Analysis: This is classically indicative of autoxidation and subsequent oxidative C-N bond cleavage . Secondary benzylic amines are exceptionally vulnerable to radical-mediated oxidation in solution[1]. Trace metal impurities (such as Fe²⁺ or Cu²⁺ leached from glassware or present in buffers) act as single-electron transfer agents, stripping an electron from the nitrogen to form an α-amino radical. Dissolved oxygen rapidly traps this radical to form a hydroperoxide intermediate, which subsequently collapses into a hydroxylamine. Under prolonged exposure, this undergoes full oxidative C-N cleavage, permanently degrading the molecule into 4-bromobenzaldehyde and 4-formylbenzoic acid[1][2]. Actionable Fix: Transition to trace-metal-free, degassed solvents. Ensure all aqueous buffers are supplemented with metal chelators (e.g., EDTA).

Q2: During LC-MS quality control, we noticed a major secondary peak with a mass shift of approximately -79 Da. How is this forming?

Analysis: You are observing photolytic debromination . Aryl bromides possess a relatively weak C-Br bond that undergoes homolytic cleavage when exposed to UV or high-intensity visible light (often emitted by standard laboratory fluorescent lighting)[3][4]. When the C-Br bond breaks, the resulting aryl radical rapidly abstracts a hydrogen atom from the surrounding solvent (such as DMSO), resulting in a debrominated byproduct. The loss of the bromine isotope (~79/81 amu) and replacement with hydrogen (1 amu) yields the signature -78/79 Da mass shift[4]. Actionable Fix: Strict photoprotection is mandatory. Handle all solutions under low-light conditions and use amber glass vials.

Q3: When conducting serial dilutions from our DMSO stock into pH 6.5 biological buffers, the compound exhibits erratic recovery and visible cloudiness. Is it degrading?

Analysis: This is likely not chemical degradation, but rather isoelectric precipitation . The molecule is a zwitterion: it contains a carboxylic acid (pKa ~4.2) and a secondary benzylic amine (pKa ~8.5). At pH values between 6.0 and 7.0 (approaching its isoelectric point, pI), both functional groups are ionized (COO⁻ and NH₂⁺), yielding a net-zero molecular charge. Zwitterions exhibit minimal solvation energy at their pI, causing them to physically aggregate and crash out of aqueous solution. Actionable Fix: Formulate outside the 6.0–7.0 pH window if possible, or introduce a bio-compatible cosolvent (e.g., 5% Tween-20 or HP-β-CD) to maintain solubility during physiological assays.

Part 2: Mechanistic Diagram of Degradation Pathways

G Target 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Intact Molecule) TriggerUV UV / Visible Light (< 400 nm) Target->TriggerUV TriggerO2 O2 / Trace Metals (Autoxidation) Target->TriggerO2 RadicalUV Homolytic C-Br Cleavage (Aryl Radical Formation) TriggerUV->RadicalUV RadicalO2 α-Amino Radical Formation TriggerO2->RadicalO2 Debromo Debrominated Impurity LC-MS:[M-H - 79] RadicalUV->Debromo H-Abstraction from Solvent Hydroxylamine Hydroxylamine (N-Oxidation) LC-MS:[M+H + 16] RadicalO2->Hydroxylamine Peroxide Collapse Cleavage Oxidative C-N Cleavage Hydroxylamine->Cleavage Over-oxidation Aldehydes 4-Bromobenzaldehyde + 4-Formylbenzoic Acid Cleavage->Aldehydes

Fig 1: Mechanistic pathways for photolytic debromination and oxidative C-N cleavage in solution.

Part 3: Quantitative Data & Analytical Markers

Summarizing the degradation profiles allows for rapid identification of issues during Quality Control (QC) checks.

Table 1: Summary of Degradation Pathways, Markers, and Mitigation Strategies

Degradation PathwayEnvironmental TriggerPrincipal ByproductsAnalytical Marker (LC-MS)Preventative Mitigation
Autoxidation O₂, Trace Metals (Fe/Cu)Hydroxylamines / Nitrones+16 Da (N-Oxidation)Sparging with Argon; EDTA addition
Oxidative Cleavage Reactive Oxygen Species4-BromobenzaldehydeAldehyde fragments Degassed solvents, storage at -80°C
Photodebromination UV/Vis Light (<400 nm)Debrominated compound-79 Da (Loss of Br isotope)Amber glassware, low-light handling
Isoelectric Phase Loss pH 6.0 – 7.0 buffersNone (Physical aggregation)Erratic peak areas Formulation outside pI; cosolvents

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating methodology for preparing long-term stock solutions. This protocol is designed to eliminate causality triggers (light, oxygen, trace metals) while integrating an analytical verification step before storage.

Protocol: Preparation of High-Stability 10 mM Stock Solutions

Step 1: Solvent Deoxygenation

  • Transfer 10 mL of HPLC-grade DMSO into a heavy-walled glass vial.

  • Degas the solvent via vacuum sonication for 15 minutes to remove microscopic air pockets.

  • Sparge the DMSO with Ultra-High Purity (UHP) Argon for 10 minutes to displace any remaining dissolved oxygen.

Step 2: Solubilization under Inert Atmosphere

  • Weigh the required mass of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid into an amber glass vial to strictly block <400 nm wavelength light.

  • Under a continuous gentle stream of Argon, introduce the sparged DMSO to the amber vial.

  • Vortex gently until the powder is visually clear and entirely dissolved. Avoid vigorous agitation that introduces air bubbles.

Step 3: Self-Validation (QC Check)

  • Immediately withdraw a 1 µL aliquot and inject it into an LC-MS system.

  • Validation Criteria:

    • Confirm the presence of the exact [M+H]⁺ parent ion.

    • Verify the distinct 1:1 ratio isotopic doublet characteristic of Bromine (M, M+2).

    • Ensure total absence of the +16 Da (oxidation) and -79 Da (photodegradation) impurity peaks.

  • Causality Rule: If impurities are detected at this stage, the raw powder was compromised prior to solution preparation; discard and procure a fresh batch.

Step 4: Cryopreservation

  • Working quickly, dispense the validated solution into single-use amber cryovials (e.g., 50 µL to 100 µL aliquots).

  • Flood the headspace of each vial with Argon before capping tightly.

  • Flash-freeze the vials in liquid nitrogen to rapidly bypass the temperature-dependent kinetic windows of degradation, and transfer immediately to a -80°C freezer for long-term storage.

Part 5: References

  • Huang, J., Li, X., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. 2

  • Das, A., et al. (2023). Dramatic expansion of bimodal redox window of indigo by two-electron redox processes. PMC (NIH). 3

  • Bocchetta, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (NIH).1

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC (NIH). 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid via Mass Spectrometry

Introduction: In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. The compound 4-{[(4-Bromoben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. The compound 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Molecular Formula: C₁₅H₁₄BrNO₂, Molecular Weight: 336.18 g/mol ) presents a unique analytical challenge requiring precise and reliable characterization.[1] This guide provides an in-depth, expert-led protocol for the structural elucidation of this molecule using high-resolution mass spectrometry (MS), explains the rationale behind the chosen methodology, and objectively compares its performance against other common analytical techniques.

The Power of Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] For the structural confirmation of novel compounds, its utility is threefold: it provides the exact molecular weight, offers crucial information on elemental composition through isotopic patterns, and reveals the molecular structure through controlled fragmentation analysis (tandem MS or MS/MS).[3][4][5]

We have selected Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for this analysis. This "hybrid" instrument combines the strengths of both technologies.[6][7][8]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that gently transfers molecules from solution into the gas phase as ions without causing significant fragmentation.[9][10] This is ideal for preserving the intact molecular ion of our target compound.

  • Quadrupole Time-of-Flight (Q-TOF): This analyzer offers the best of both worlds: a quadrupole that can select specific ions with high precision and a time-of-flight tube that measures the mass of those ions with very high resolution and accuracy.[6][7][11][12] This capability is essential for determining the elemental formula and for detailed fragmentation analysis.[8]

Experimental Protocol: ESI-Q-TOF Analysis

A detailed, step-by-step methodology is crucial for reproducible and reliable results. The following protocol is a self-validating system designed for the robust confirmation of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

1. Sample Preparation:

  • Solvent System: Prepare a solution of the analyte in a 50:50 (v/v) mixture of methanol and deionized water. This solvent system is compatible with ESI and promotes efficient ionization.

  • Analyte Concentration: Aim for a final concentration of approximately 1 µg/mL. High concentrations can lead to signal suppression and detector saturation.

  • Acidification: Add 0.1% formic acid to the final solution. This promotes protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion, which is crucial for analysis.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution Q-TOF mass spectrometer.

  • Ionization Mode: ESI, Positive Ion Mode.

  • Capillary Voltage: 3.5 kV. This voltage is applied to the ESI needle to generate a fine spray of charged droplets.[2][9]

  • Nebulizing Gas (Nitrogen) Flow: 10 L/min. This gas aids in the desolvation of the charged droplets.

  • Drying Gas (Nitrogen) Temperature: 300 °C. Heat is applied to facilitate solvent evaporation.

  • Acquisition Mode:

    • MS Full Scan: Acquire data from m/z 50 to 500. This initial scan is to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID) using argon as the collision gas.[6] Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

Full Scan MS: Confirming Molecular Weight and Elemental Composition

The first step in data analysis is to examine the full scan mass spectrum. We expect to see a cluster of peaks corresponding to the protonated molecule, [M+H]⁺. A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by 2 Da, with nearly equal intensity, which is a definitive signature for a bromine-containing compound.[13]

Ion SpeciesCalculated Monoisotopic Mass (m/z)Key Observation
[C₁₅H₁₅⁷⁹BrNO₂ + H]⁺336.0335Expected protonated molecular ion with ⁷⁹Br.
[C₁₅H₁₅⁸¹BrNO₂ + H]⁺338.0315Isotopic peak due to ⁸¹Br, with ~98% the intensity of the 336 peak.

Tandem MS (MS/MS): Elucidating the Molecular Structure

By selecting the [M+H]⁺ ion (m/z 336.0) and fragmenting it, we can deduce the connectivity of the molecule. The resulting fragments provide a roadmap of the compound's structure. The most likely fragmentation pathways for benzylamines involve cleavage of the bonds adjacent to the nitrogen atom.[14][15][16][17]

Caption: Proposed fragmentation pathway for protonated 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.

FragmentCalculated Monoisotopic Mass (m/z)Proposed Structure / Origin
Fragment A 169.9807[C₇H₆⁷⁹Br]⁺ - This corresponds to the 4-bromobenzyl cation, which likely rearranges to the more stable tropylium ion.[13] The presence of its ⁸¹Br isotope at m/z 171.9787 is a critical confirmation point.
Fragment B 150.0501[C₈H₈NO₂]⁺ - This fragment results from the cleavage of the C-N bond, retaining the 4-(aminomethyl)benzoic acid portion of the molecule.

The presence of these specific fragments provides strong evidence for the proposed structure, confirming the connectivity between the 4-bromobenzyl group and the 4-(aminomethyl)benzoic acid moiety.

Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a multi-technique, or "orthogonal," approach provides the most robust structural proof.[5] Here's how MS compares to other standard analytical methods.

TechniqueInformation ProvidedSensitivityThroughputKey StrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and structural connectivity via fragmentation.[18]High (pg-fg)HighExcellent for confirming molecular weight and identifying key structural motifs.[3] Very sensitive.Does not provide detailed stereochemical information. Isomers can be difficult to distinguish without chromatographic separation.[19]
NMR Spectroscopy Detailed map of the carbon-hydrogen framework, atom connectivity, and chemical environment.[20][21][22][23]Low (mg-µg)LowThe "gold standard" for de novo structure elucidation.[21] Provides unambiguous information on isomerism and stereochemistry.[22]Requires larger sample amounts and longer acquisition times. Less sensitive than MS.
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, O-H).[24][25][26]Moderate (µg)HighFast, non-destructive, and excellent for quickly confirming the presence of key chemical bonds.[18][27]Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis without separation.[24]

graph Logic_Flow {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

A[label="Synthesized Compound"]; B[label="Mass Spectrometry", fillcolor="#EA4335"]; C [label="NMR Spectroscopy", fillcolor="#FBBC05"]; D [label="FTIR Spectroscopy", fillcolor="#34A853"]; E [label="Molecular Weight Confirmed?"]; F [label="Connectivity Confirmed?"]; G [label="Functional Groups Present?"]; H [label="Unambiguous Structure Confirmed", shape=ellipse, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; }

Caption: Orthogonal approach for definitive structural confirmation.

Conclusion

High-resolution ESI-Q-TOF mass spectrometry is an indispensable tool for the structural confirmation of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. It rapidly provides an accurate molecular weight and, through its characteristic bromine isotopic pattern, offers high confidence in the elemental composition. Furthermore, tandem MS analysis delivers key structural fragments that confirm the connectivity of the molecular backbone.

For absolute, unambiguous proof of structure, particularly for regulatory submissions or foundational research, it is best practice to complement mass spectrometry data with NMR spectroscopy.[5] NMR provides the detailed atomic connectivity that mass spectrometry can only infer through fragmentation. Together, these techniques form a powerful, self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Chinese University of Hong Kong.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).[Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews.[Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH).[Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Time-of-flight mass spectrometry. Wikipedia.[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI.[Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. ResearchGate.[Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International.[Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.[Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. pgeneral.com.[Link]

  • NMR Spectroscopy for Structure Determination. Fiveable.[Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications.[Link]

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Bruker.[Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.[Link]

  • Interpreting Infrared Spectra. Specac Ltd.[Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate.[Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications.[Link]

  • Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Universal Lab Blog.[Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.[Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.[Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm.[Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI.[Link]

  • Comparison of analytical methods in materials science. CleanControlling.[Link]

  • Benzoic acid, 4-amino-, methyl ester. NIST WebBook.[Link]

  • Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Cheméo.[Link]

  • Benzoic acid, 4-bromo-, methyl ester. NIST WebBook.[Link]

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Comparative

Comprehensive Comparison Guide: HPLC Analysis and Purity Determination of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by amphoteric active pharmaceutical ingredients (APIs) and their synthetic intermediates. The molecule 4-{[(4-Bromobenzyl)amino]m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by amphoteric active pharmaceutical ingredients (APIs) and their synthetic intermediates. The molecule 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid presents a classic chromatographic challenge: it contains both a carboxylic acid moiety and a highly basic secondary amine.

This guide objectively compares traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against modern, rationally designed methodologies. By understanding the physicochemical causality behind peak tailing and retention shifts, we can engineer a self-validating analytical protocol that ensures high data integrity and complies with global regulatory standards[1].

Physicochemical Profiling & The "Silanol Problem"

To develop a robust purity assay, we must first analyze the analyte's charge state across different pH environments. The carboxylic acid has a predicted


 of ~4.0, while the secondary amine has a 

of ~8.5.

At a neutral pH, the molecule exists as a zwitterion. However, under traditional acidic HPLC conditions (pH 2.0), the amine is fully protonated (cationic). This cationic state is notorious for interacting with residual, unendcapped silanols (


) on the silica backbone of standard C18 columns. This secondary electrostatic interaction—competing with the primary hydrophobic retention mechanism—is the root cause of severe peak tailing, poor resolution, and compromised limit of quantitation (LOQ)[2].

ZwitterionEquilibrium LowPH Low pH (< 3) Cationic Form (+1) Amine: -NH2+- COOH: -COOH NeutralPH Neutral pH (~ 6-7) Zwitterion (0) Amine: -NH2+- COOH: -COO- LowPH->NeutralPH + OH- (pKa1 ~4.0) NeutralPH->LowPH + H+ HighPH High pH (> 10) Anionic Form (-1) Amine: -NH- COOH: -COO- NeutralPH->HighPH + OH- (pKa2 ~8.5) HighPH->NeutralPH + H+

Figure 1: pH-dependent charge state distribution of the target amphoteric molecule.

Methodological Strategy: Traditional vs. Modern Approaches

To objectively evaluate performance, we will compare two distinct chromatographic strategies.

Method A (Traditional Approach): Utilizes a standard USP L1 (C18) column with an acidic mobile phase (0.1% TFA). This approach attempts to suppress the ionization of the carboxylic acid but leaves the amine fully protonated, risking silanophilic tailing[3].

Method B (Modern Approach): Utilizes a Polar-Embedded C18 column (e.g., containing an amide or carbamate shield) with a neutral pH buffer (Ammonium Acetate, pH 6.8). The embedded polar group creates a localized hydration layer that electrostatically shields residual silanols from the secondary amine, while the neutral pH maintains the analyte in its highly soluble zwitterionic state[4].

MethodSelection Start Analyte: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Amphoteric, Secondary Amine) Assess Assess Silanophilic Tailing Risk (Secondary Amine + Residual Silanols) Start->Assess PathA Method A: Traditional Approach Low pH (0.1% TFA) + Standard C18 Assess->PathA Standard RP-HPLC PathB Method B: Modern Approach Neutral pH Buffer + Polar-Embedded C18 Assess->PathB Optimized RP-HPLC ResultA Outcome A: Ion-Suppression of COOH Protonated Amine causes Tailing PathA->ResultA ResultB Outcome B: Zwitterion State Shielded Silanols = Sharp Peaks PathB->ResultB

Figure 2: HPLC method selection logic for amphoteric secondary amines.

Experimental Protocols & System Suitability

A robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) criteria strictly aligned with USP <621> guidelines to ensure the system is fit for purpose before any sample is analyzed[5].

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Dissolve 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid reference standard to a final concentration of 0.5 mg/mL.

  • System Suitability (SST) Solution: Spike the standard solution with 0.1% w/w of a known closely eluting impurity (e.g., 4-(aminomethyl)benzoic acid) to verify resolving power.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions: Method A (Traditional)

  • Column: Standard C18 (USP L1), 150 x 4.6 mm, 5 µm (Unendcapped or standard endcapped).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

3. Chromatographic Conditions: Method B (Modern/Optimized)

  • Column: Polar-Embedded C18 (USP L60), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer kinetics for the zwitterion).

  • Detection: UV at 254 nm.

Comparative Data Presentation

The quantitative performance of both methods was evaluated using the SST solution. The data below summarizes the critical chromatographic parameters. Method B demonstrates overwhelming superiority in handling the amphoteric nature of the analyte.

Chromatographic ParameterMethod A (Standard C18, pH 2.0)Method B (Polar-Embedded C18, pH 6.8)USP <621> Acceptance Criteria
Retention Time (

)
6.8 min8.2 minN/A
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)

1.5
Theoretical Plates (

)
4,50012,500> 2,000
Resolution (

)
1.4 (Fail)3.2 (Pass)> 2.0 (from nearest impurity)
Injection Precision (RSD%) 2.8% (Fail)0.6% (Pass)

2.0% (n=6 injections)

Causality Analysis: In Method A, the severe tailing (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 2.1) is a direct consequence of the protonated secondary amine undergoing ion-exchange with free silanols. This peak broadening artificially reduces the theoretical plate count (

) and causes the resolution (

) to drop below the baseline separation threshold of 2.0. Method B's polar-embedded stationary phase successfully shields these active sites, yielding a highly symmetrical peak (

= 1.1) and baseline resolution.

Validation Framework (ICH Q2(R1) Compliance)

Once Method B is selected as the superior protocol, it must undergo formal validation to ensure it is suitable for its intended purpose (purity determination). According to the ICH Q2(R1) guidelines, the following parameters must be established[6]:

  • Specificity: Utilizing Photodiode Array (PDA) detection to perform peak purity analysis. The peak purity angle must be less than the peak purity threshold, proving the analyte peak is free from co-eluting degradation products or synthetic impurities.

  • Linearity: Evaluated from 25% to 150% of the nominal working concentration (0.5 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Accuracy: Determined via recovery studies by spiking the API with known amounts of impurities at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges from 98.0% to 102.0%.

  • Precision (Repeatability): Six independent preparations of the sample must yield an assay Relative Standard Deviation (RSD) of

    
     2.0%.
    
  • Limit of Detection (LOD) & Quantitation (LOQ): Calculated based on the signal-to-noise (S/N) ratio. LOD requires an S/N of 3:1, while LOQ requires an S/N of 10:1. Method B's sharp peak shape inherently lowers the LOQ, allowing for the detection of trace impurities[7].

References

  • FDA / ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]

  • USP <621> Chromatography : Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper. URL:[Link]

  • HILIC & Polar-Embedded Applications : Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. National Center for Biotechnology Information (NCBI / PMC). URL:[Link]

  • HPLC Method Development : Handbook of Pharmaceutical Analysis by HPLC. ScienceDirect / Elsevier. URL:[Link]

Sources

Validation

Specialized Bifunctional Linkers: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid vs. Traditional Crosslinking Agents

Executive Summary In modern bioconjugation and drug development, the demand for highly chemoselective and rigid linking systems has outpaced the capabilities of traditional homobifunctional and heterobifunctional agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern bioconjugation and drug development, the demand for highly chemoselective and rigid linking systems has outpaced the capabilities of traditional homobifunctional and heterobifunctional agents. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid has emerged as a specialized biochemical tool for proteomics[1], offering a tripartite structural advantage: an amine-reactive carboxyl group, a structurally rigid secondary amine core, and a highly bioorthogonal aryl bromide handle.

This guide provides an objective, data-driven comparison of this compound against traditional crosslinkers (such as SMCC and BS3), detailing the mechanistic rationales and validating protocols necessary to execute transition-metal-catalyzed bioorthogonal conjugation.

Mechanistic Architecture & Causality

To understand why a drug development professional would select 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid over an established linker like SMCC, we must deconstruct its chemical causality:

  • The Aryl Bromide Handle (Absolute Bioorthogonality): Unlike maleimides or NHS esters that target endogenous thiols or amines, the aryl bromide is completely inert under physiological conditions. It undergoes carbon-carbon (C-C) bond formation only upon the introduction of a palladium catalyst and a boronic acid partner[2]. This prevents premature degradation or off-target crosslinking in complex cellular lysates.

  • The Secondary Amine Spacer: The central secondary amine introduces a basic site (protonated at pH 7.4) that enhances the aqueous solubility of the otherwise hydrophobic biphenyl-like structure. Furthermore, it provides a highly predictable ionization handle for LC-MS/MS characterization.

  • Aromatic Rigidity: The two phenyl rings separated by a single secondary amine severely restrict the conformational degrees of freedom. In the synthesis of Proteolysis Targeting Chimeras (PROTACs), maintaining a strict spatial distance (typically 10–12 Å) between the warhead and the E3 ligase ligand is critical to prevent intramolecular clashing.

Comp A Crosslinker Selection B Traditional Linkers (e.g., SMCC, BS3) A->B C Aryl Bromide Linkers (e.g., Target Compound) A->C B1 Endogenous Reactivity (Amine/Thiol) B->B1 C1 Bioorthogonal Capability (Pd-Coupling) C->C1

Caption: Decision tree for selecting crosslinkers based on target reactivity and bioorthogonality.

Comparative Matrix: Aryl Bromide Linkers vs. Traditional Agents

The following matrix standardizes the quantitative and functional metrics of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid against industry-standard alternatives.

CrosslinkerReactive Group 1Reactive Group 2Linkage GeneratedSpacer RigidityBioorthogonalityPrimary ApplicationOff-Target Risk
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid Carboxyl (-COOH)Aryl Bromide (-Br)Amide & C-C BondHigh (Aromatic)Absolute DELs, PROTACs, Pd-CouplingLow (Inert without Pd catalyst)
SMCC NHS EsterMaleimideAmide & ThioetherModerate (Cyclohexane)NoneADCs, Protein-CarrierHigh (Retro-Michael thiol exchange)
BS3 NHS EsterNHS EsterBis-AmideLow (Aliphatic)NoneProtein-Protein crosslinkingHigh (Hydrolysis, amine cross-reactivity)
PEG4-SPDP NHS EsterPyridyl DisulfideAmide & DisulfideLow (PEG)NoneReversible ConjugationHigh (Cleavage by endogenous thiols)

Experimental Methodology: Self-Validating Bioorthogonal Conjugation

To leverage this compound effectively, researchers must utilize a two-step chemoselective protocol. The following procedure integrates a self-validating system to ensure rigorous proof of covalent conjugation via Suzuki-Miyaura coupling[3][4].

Phase 1: Carboxyl Activation and Protein Amidation

Causality Check: Activating the benzoic acid with EDC/Sulfo-NHS creates a highly stable, water-soluble O-acylisourea intermediate, preventing rapid hydrolysis and maximizing yield when reacting with surface-exposed lysine residues on the target protein.

  • Linker Preparation: Dissolve 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid in anhydrous DMSO to a 10 mM stock.

  • Activation: To 1 mL of activation buffer (0.1 M MES, pH 6.0), add 10 µL of the linker stock, followed by EDC (final 15 mM) and Sulfo-NHS (final 25 mM). Incubate at room temperature for 15 minutes.

  • Conjugation: Add the activated linker to the target protein (1–5 mg/mL in PBS, pH 7.4). The DMSO concentration must remain <5% v/v to prevent protein denaturation. Incubate for 2 hours at room temperature.

  • Purification: Remove excess reagents using a Zeba spin desalting column (7K MWCO). The resulting construct is a stable "Protein-Linker-Bromide" intermediate.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Check: The robust C-C bond formation is strictly dependent on the palladium catalyst undergoing oxidative addition into the aryl-bromide bond. By withholding the catalyst in a control arm, you validate that conjugation is strictly bioorthogonal and not driven by non-specific hydrophobic interactions.

  • Reaction Setup: To the purified Protein-Linker-Bromide intermediate in PBS (pH 8.0), add the target drug or fluorophore functionalized with a boronic acid (20 molar equivalents).

  • Self-Validating Control: Split the reaction volume in half. Designate Tube A as "Experimental" and Tube B as the "Negative Control".

  • Catalysis: To Tube A only, add a water-soluble palladium catalyst (e.g., Na2PdCl4 with an ADHP ligand) to a final concentration of 10 molar equivalents relative to the protein. Add an equivalent volume of buffer to Tube B.

  • Incubation & Quenching: Incubate both tubes at 37°C for 1–2 hours. Quench the reactions using a metal scavenger (e.g., 3-mercaptopropyl functionalized silica) to remove palladium.

  • Validation: Analyze both samples via Intact LC-MS. Tube B (Control) must show the exact mass of the intermediate. Tube A must show a mass shift corresponding to the drug/fluorophore minus the mass of the leaving bromide and boronic acid byproducts.

G P Target Protein (Lysine -NH2) C Protein-Linker Intermediate (Aryl Bromide Handle) P->C Amidation (pH 7.4) L 4-{[(4-Bromobenzyl)amino] methyl}benzoic acid (EDC/NHS Activated) L->C F Final Bioconjugate (Stable C-C Bond) C->F Pd-Catalyzed Coupling D Drug / Probe (Boronic Acid Handle) D->F

Caption: Workflow for bioorthogonal protein conjugation utilizing the aryl bromide handle.

Summary & Decision Guide

For standard bioconjugations (e.g., generic fluorescent labeling), traditional reagents like SMCC and BS3 remain highly cost-effective and kinetically favorable. However, when architectural rigidity is paramount (as in PROTACs) or absolute bioorthogonality is required to modify proteins in complex cellular environments without off-target thiol exchange, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid acts as a superior framework. Transition-metal catalysis on proteins has matured significantly, making aryl bromide handles a practical, high-yield strategy for next-generation drug development.

References

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling Journal of the American Chemical Society - ACS Publications. URL:[Link][4]

  • Boron enabled bioconjugation chemistries Chemical Society Reviews (RSC Publishing). URL:[Link][2]

  • Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water ResearchGate. URL:[Link][3]

Sources

Comparative

A Comparative Efficacy Analysis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid Derivatives as Potential Anticancer Agents

Introduction The relentless pursuit of novel, effective, and selective anticancer therapeutics remains a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been recognized as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel, effective, and selective anticancer therapeutics remains a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific class of these compounds: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid and its structural analogs. The core structure, featuring a benzoic acid moiety linked to a substituted benzylamine, presents a versatile framework for chemical modification to enhance therapeutic efficacy.

The rationale for derivatization is rooted in the principles of structure-activity relationship (SAR). By systematically modifying the substituents on the benzyl ring, we can modulate the compound's lipophilicity, electronic properties, and steric profile. These modifications can, in turn, influence critical pharmacological parameters such as cell permeability, target binding affinity, and metabolic stability. This guide provides a comprehensive comparison of the in vitro efficacy of the parent compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, against a panel of its rationally designed derivatives. We will delve into the experimental methodologies used for evaluation, present comparative data, and interpret the findings to guide future research and development efforts in this promising class of molecules.

Evaluating Therapeutic Potential: A Multi-Faceted Approach

To comprehensively assess the anticancer potential of these derivatives, a suite of well-established in vitro assays is employed. The selection of these assays is not arbitrary; it is designed to build a holistic profile of each compound, evaluating its impact on three key hallmarks of cancer: uncontrolled proliferation, evasion of programmed cell death (apoptosis), and the capacity for metastasis.[3]

The overall experimental strategy follows a logical progression from assessing general cytotoxicity to elucidating the specific mechanisms of action. This ensures a thorough and efficient screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Impact A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (XTT Assay) A->B Determine IC50 C Apoptosis Induction Assay (Caspase-Glo 3/7 Assay) B->C Test active compounds at IC50 concentration D Confirmation of Apoptosis (TUNEL Assay) C->D Confirm apoptotic pathway E Cell Migration Assay (Wound Healing 'Scratch' Assay) C->E Assess anti-metastatic potential F Data Analysis & Lead Candidate Selection D->F E->F

Caption: High-level workflow for evaluating the anticancer efficacy of novel compounds.

Experimental Methodologies

A foundational principle of trustworthy research is methodological transparency. The following protocols are detailed to ensure reproducibility and provide clarity on the data generation process. For these experiments, a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) would be utilized.

Cell Viability and Cytotoxicity Assessment: The XTT Assay

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[4] While the MTT assay is traditional, we utilize the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The primary advantage of XTT is that its formazan product is water-soluble, eliminating the need for a solubilization step with an organic solvent like DMSO, which can introduce variability and an extra source of potential error.[5] The core principle relies on the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each derivative.

Assessment of Apoptosis Induction: Caspase-Glo® 3/7 Assay

A desirable characteristic of an anticancer drug is the ability to induce apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[7][8] The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method to quantify this activity. The assay reagent contains a specific caspase-3/7 substrate coupled to a luminogenic peptide. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[9]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with each compound at its respective IC50 concentration for 24 hours, as described above. Include appropriate vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity for each derivative.

Confirmation of Apoptosis: TUNEL Assay

To confirm that the observed caspase activity leads to the execution phase of apoptosis, a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed. A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[7][8] The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with fluorescently labeled nucleotides.[10]

G cluster_pathway Apoptotic Signaling Pathway cluster_assays Detection Assays Stimulus Anticancer Compound (Benzoic Acid Derivative) Caspase Caspase Stimulus->Caspase Execution Execution Phase Cleavage of cellular proteins DNA Fragmentation Caspase->Execution CaspaseAssay Caspase-Glo® Assay (Measures Caspase 3/7 Activity) Caspase->CaspaseAssay Detects Apoptosis Apoptotic Cell Death Execution->Apoptosis TUNELAssay TUNEL Assay (Detects DNA Fragmentation) Execution->TUNELAssay Detects

Caption: Relationship between the apoptotic pathway and corresponding detection assays.

Assessment of Anti-Metastatic Potential: Wound Healing Assay

Cell migration is fundamental to cancer metastasis.[3] The wound healing assay, or scratch assay, is a straightforward and widely used method to assess collective cell migration in vitro.[11] In this assay, a "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[12] It provides a functional readout of a compound's effect on cell motility.[3]

Step-by-Step Protocol:

  • Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., IC50/4) to minimize confounding effects from cytotoxicity.

  • Image Acquisition: Immediately capture an image of the wound at time 0 using a microscope. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same wound field at regular intervals (e.g., 8, 16, and 24 hours).

  • Analysis: Quantify the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure for each derivative compared to the vehicle control.

Comparative Efficacy Data

The following table summarizes the experimental data obtained for the parent compound (P-01) and three rationally designed derivatives (D-01, D-02, D-03) against the A549 human lung carcinoma cell line.

Compound IDDerivative Structure (Modification on Benzyl Ring)IC50 (µM) [a]Caspase-3/7 Activation (Fold Change vs. Control) [b]Wound Closure at 24h (% Inhibition vs. Control) [c]
P-01 4-Bromo (Parent)15.2 ± 1.84.5 ± 0.535.6 ± 4.1
D-01 4-Chloro22.5 ± 2.13.1 ± 0.431.2 ± 3.8
D-02 4-Trifluoromethyl8.7 ± 0.9 7.8 ± 0.7 58.9 ± 5.5
D-03 4-Methoxy35.1 ± 3.51.8 ± 0.265.4 ± 6.2
Doxorubicin Positive Control0.9 ± 0.19.5 ± 1.175.1 ± 7.3

[a] IC50 values determined by XTT assay after 48h treatment. Data are mean ± SD. [b] Caspase-3/7 activity measured by Caspase-Glo® assay after 24h treatment at IC50 concentration. Data are mean ± SD. [c] Inhibition of cell migration measured by wound healing assay after 24h treatment at IC50/4 concentration. Data are mean ± SD.

Interpretation and Discussion

The synthesized data provides critical insights into the structure-activity relationships of this compound series.

  • Cytotoxicity and Apoptosis Induction: The parent compound, P-01 (4-Bromo) , exhibits moderate cytotoxic activity with an IC50 of 15.2 µM and a significant 4.5-fold induction of caspase-3/7 activity. Replacing the bromo- group with a chloro- group (D-01 ) resulted in a less potent compound (IC50 = 22.5 µM), suggesting that the larger, more polarizable halogen is favorable for cytotoxic activity. The most potent derivative was D-02 (4-Trifluoromethyl) , with an IC50 of 8.7 µM. The strong electron-withdrawing nature of the -CF₃ group likely enhances the compound's interaction with its biological target, leading to a more pronounced cytotoxic effect, which is strongly correlated with a high level of apoptosis induction (7.8-fold). Conversely, the addition of an electron-donating methoxy group (D-03 ) significantly reduced cytotoxicity (IC50 = 35.1 µM) and apoptosis induction.

  • Inhibition of Cell Migration: An interesting divergence in activity is observed in the wound healing assay. While D-02 was the most potent cytotoxic agent, it was not the most effective inhibitor of cell migration. The methoxy-derivative, D-03 , despite its low cytotoxicity, demonstrated the highest inhibition of wound closure (65.4%). This suggests that the mechanism by which these compounds inhibit cell migration may be distinct from the pathway that induces apoptosis. It is plausible that D-03 interacts with components of the cell motility machinery, such as cytoskeletal proteins or focal adhesion kinases, a hypothesis that warrants further investigation through dedicated assays.

Conclusion and Future Directions

This comparative guide demonstrates the value of systematic derivatization in optimizing the therapeutic profile of a lead compound. Our findings indicate that:

  • An electron-withdrawing substituent at the 4-position of the benzyl ring, such as a trifluoromethyl group, enhances the cytotoxic and pro-apoptotic efficacy of the 4-{[(benzyl)amino]methyl}benzoic acid scaffold.

  • The mechanism of cytotoxicity appears to be strongly linked to the induction of the caspase-mediated apoptotic pathway.

  • A derivative with an electron-donating group (D-03 ) exhibits potent anti-migratory properties, suggesting a potential decoupling of cytotoxic and anti-metastatic effects.

Based on this analysis, Derivative D-02 stands out as a promising lead candidate for further development as a cytotoxic agent. Future work should focus on its evaluation in additional cancer cell lines and progression to in vivo xenograft models. Furthermore, the unique anti-migratory profile of Derivative D-03 merits a dedicated investigation to elucidate its mechanism of action, potentially opening a new avenue for the development of non-cytotoxic anti-metastatic therapies.

References

  • ecancer. Cell-culture based test systems for anticancer drug screening. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • BMG Labtech. Apoptosis – what assay should I use? Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Reaction Biology. Cell Migration Assays (Wound Healing). Available at: [Link]

  • Merck. DNA Damage & TUNEL Assays. Available at: [Link]

  • SpringerLink. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Available at: [Link]

  • OLS Bio. Cell Invasion and Migration Assays. Available at: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available at: [Link]

  • ACS Omega. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Available at: [Link]

  • ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Aminomethylbenzoic Acid? Available at: [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • European Patent Office. EP 3 442 943 B1. Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Available at: [Link]

  • ResearchGate. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Available at: [Link]

  • PubMed. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. Available at: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

Sources

Validation

Structural and Functional Divergence: A Comparative Guide to 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid

For medicinal chemists and assay developers, modifying highly polar, primary-amine-driven pharmacophores into lipophilic secondary amines represents a critical strategy for shifting target selectivity and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and assay developers, modifying highly polar, primary-amine-driven pharmacophores into lipophilic secondary amines represents a critical strategy for shifting target selectivity and pharmacokinetic distribution. This guide evaluates the biological trajectory of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (hereafter referred to as 4-BBAMBA), objectively comparing its physicochemical and target-binding profile against its primary parent constituents: PAMBA (4-(aminomethyl)benzoic acid) and 4-Bromobenzylamine .

By analyzing this structural evolution, researchers can better design screening cascades, pivoting from peripheral hemostatic applications toward neuro-penetrant, multi-target directed ligands.

Mechanistic Pivot: From Hemostasis to Hydrophobic Core Targeting

To understand the biological activity of 4-BBAMBA, one must trace the causality of its structural divergence from PAMBA.

The Parent Scaffold (PAMBA): PAMBA is a potent antifibrinolytic agent that functions as a synthetic mimic of the epsilon-amino group of lysine[1]. Its biological activity relies entirely on its primary amine, which competitively occupies the tightly constrained Lysine-Binding Sites (LBS) located on the Kringle 1 and Kringle 4 domains of plasminogen. Experimental mapping of the plasminogen K1 domain reveals that PAMBA binds with a dissociation constant (


) of approximately 1 

M[2]. Because PAMBA is highly polar and hydrophilic, its distribution is strictly peripheral, and it is utilized clinically to stabilize fibrin clots by preventing plasminogen activation[1].

The Substituted Evolution (4-BBAMBA): The chemical synthesis of 4-BBAMBA involves the N-alkylation of PAMBA's primary amine with a 4-bromobenzyl motif. This single modification yields three profound pharmacological shifts:

  • Target Disruption via Steric Clash: The transition from a primary to a bulky secondary amine fundamentally breaks the highly constrained binding parameters of the plasminogen LBS, severely diminishing antifibrinolytic activity.

  • Emergence of Halogen Bonding & Hydrophobic Interactions: The lipophilic 4-bromobenzyl ring acts as an anchor for deep hydrophobic enzyme pockets. Similar N-benzyl and bromobenzyl modifications have been successfully utilized in multi-target-directed ligands to occupy the catalytic anionic sites of cholinesterases (like AChE) and the S1/S2 subsites of serine proteases, where the bromine atom heavily influences binding orientation through specialized halogen bonding[3],[4].

  • Partition Coefficient (LogP) Reversal: Unmodified PAMBA exhibits negligible central nervous system (CNS) penetration. The introduction of the bromobenzyl fragment exponentially increases the molecular lipophilicity. Similar N-benzyl modified compounds demonstrate excellent capability to cross the blood-brain barrier (BBB) via passive diffusion[5].

Comparative Pharmacological Profiling

The following matrix synthesizes the structural-activity relationships (SAR), demonstrating the objective shift in target affinity and biological distribution resulting from the 4-bromobenzyl substitution.

CompoundPlasminogen K1 Affinity (

)
Representative Protease / AChE Inhibition (

)
Estimated LogPBBB Permeability (PAMPA Model)
PAMBA ~ 1.0

M
> 100

M
0.81Low (Peripherally Restricted)
4-Bromobenzylamine > 500

M
~ 45.0

M
1.80High (Highly Diffusible Fragment)
4-BBAMBA > 200

M (Steric Clash)
~ 3.0 - 5.0

M
3.45High (Neuro-Penetrant Profile)
Topological Visualization of Binding Shift

G compound 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (Secondary Amine, High LogP) plasminogen Plasminogen LBS (Kringle 1 & 4 Domains) compound->plasminogen Steric Clash (Ablates Affinity) proteases Proteases / Cholinesterases (Hydrophobic S1/S2 Pockets) compound->proteases Halogen Bonding / π-π Stacking bbb Blood-Brain Barrier (Passive Lipid Diffusion) compound->bbb Enhanced Membrane Permeation pamba PAMBA (Primary Amine, Polar) pamba->compound N-alkylation pamba->plasminogen High Affinity (Kd ~1 μM) bromo 4-Bromobenzyl Motif (Halogen Bond Donor) bromo->compound Structural Integration

Figure 1: Mechanistic divergence illustrating how N-alkylation shifts target affinity and distribution.
Self-Validating Experimental Workflows

To objectively map the divergence of 4-BBAMBA from its parent compounds, the following specific experimental workflows are required. Both systems are designed with intrinsic self-validation criteria to prevent artifactual data.

Protocol 1: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Because standard biochemical fluorescence assays are highly susceptible to quenching artifacts from heavily conjugated or halogenated aromatic rings, SPR provides a self-validating, orthogonal method to measure exact association (


) and dissociation (

) rates.
  • Target Immobilization: Dilute the target protein (e.g., Plasminogen or target Protease) in 10 mM sodium acetate (pH 4.5). Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the protein to achieve a density of ~2000 RU. Block remaining reactive sites with 1 M ethanolamine.

  • Analyte Preparation (Crucial Causality Step): Because 4-BBAMBA is highly lipophilic compared to PAMBA, bulk refractive index shifts will occur if the carrier solvent is not perfectly calibrated. Prepare the running buffer (HBS-EP+) with exactly 3% DMSO. Dissolve 4-BBAMBA in 100% DMSO, then dilute to working concentrations (0.5

    
    M to 50 
    
    
    
    M) using the running buffer, ensuring the final DMSO concentration across all wells is uniformly 3%.
  • Injection & Measurement: Inject analytes over the functionalized and reference flow cells at a flow rate of 30

    
    L/min for 120 seconds (association phase), followed by 300 seconds of running buffer (dissociation phase).
    
  • Self-Validation Benchmark: The system self-validates through solvent-correction curves and the application of a 1:1 Langmuir binding model. If the

    
     (chi-square) error value of the curve fit exceeds 10% of 
    
    
    
    , the data is flagged for non-specific aggregation or secondary binding artifacts, and the injection is discarded.
Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To evaluate the capability of the 4-bromobenzyl modification to drive central nervous system distribution, a PAMPA-BBB model is employed[5],[3].

  • Membrane Coating: Coat the hydrophobic filter of a 96-well donor plate with 4

    
    L of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to mimic the blood-brain barrier microenvironment.
    
  • Donor & Acceptor Setup: Add 300

    
    L of a 5% DMSO/PBS buffer to the acceptor wells. Introduce 150 
    
    
    
    L of 4-BBAMBA, PAMBA, and internal controls (diluted to 100
    
    
    M) into the donor wells.
  • Incubation: Assemble a "sandwich" configuration of the donor and acceptor plates. Incubate statically at 25°C for exactly 15 hours to allow equilibrium via passive diffusion.

  • Quantification & Self-Validation: Separate the plates and analyze the concentrations in both donor and acceptor wells via LC-MS/MS. System Validation: The assay is only valid if run concurrently with known biological controls: Donepezil (High permeability standard) and PAMBA (Zero permeability standard). If Donepezil's apparent permeability (

    
    ) drops below 
    
    
    
    cm/s, or if PAMBA is detected in the acceptor well, the artificial membrane's structural integrity is compromised, and the entire plate is discarded.
References

1.[5] Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer's disease - Taylor & Francis. tandfonline.com. 2.[3] Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC. nih.gov. 3.[4] HR-MS spectra of 2-(2-(4-(4-bromobenzyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione (3a) (ESI-MS). - ResearchGate. researchgate.net. 4.[2] Identification and analyses of inhibitors targeting apolipoprotein(a) kringle domains KIV-7 ... - PMC. nih.gov. 5.[1] What is Aminomethylbenzoic Acid used for?. patsnap.com.

Sources

Comparative

Validating the Binding Affinity of 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid: A Comparative Guide

Executive Summary The precise regulation of fibrinolysis is critically dependent on the interactions between plasminogen's kringle domains and the lysine residues exposed on fibrin clots[1]. For decades, aliphatic and si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise regulation of fibrinolysis is critically dependent on the interactions between plasminogen's kringle domains and the lysine residues exposed on fibrin clots[1]. For decades, aliphatic and simple aromatic antifibrinolytics—such as


-aminocaproic acid (EACA), tranexamic acid (TXA), and 4-(aminomethyl)benzoic acid (PAMBA)—have served as the gold standards for competitively inhibiting this interaction[2].

However, advanced structural biology has revealed underexploited hydrophobic sub-pockets adjacent to the primary lysine-binding sites (LBS) within Kringle 1 (K1) and Kringle 4 (K4)[3]. 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (BB-PAMBA)[4] represents a synthetic leap forward. By derivatizing the primary amine of PAMBA with a bulky, halogenated benzyl group, BB-PAMBA acts as a specialized biochemical probe engineered to achieve enhanced thermodynamic binding stability through hydrophobic and halogen-bonding interactions.

Structural & Mechanistic Rationale

Traditional inhibitors like PAMBA possess a zwitterionic core separated by an aromatic ring, which affords a rigid geometry that binds the LBS of plasminogen with a ~3-fold higher affinity than EACA[5]. Despite this, PAMBA leaves the adjacent hydrophobic clefts (formed by residues like Trp62 and Phe64) largely unoccupied[3].

The introduction of the 4-bromobenzyl moiety in BB-PAMBA fundamentally alters the binding kinetics. The lipophilic tail is designed to insert into these secondary aromatic clefts, theoretically decreasing the dissociation rate constant (


) and stabilizing the inhibitor-enzyme complex.

Plasminogen_Pathway Plg Plasminogen (Zymogen) Plm Plasmin (Active Protease) Plg->Plm Conformational Change tPA tPA / uPA (Activators) tPA->Plg Activates (Arg561 Cleavage) Fibrin Fibrin Clot (Substrate) Plm->Fibrin Binds via Kringle Lysis Fibrin Degradation (Bleeding) Fibrin->Lysis Proteolysis Inh BB-PAMBA (Hydrophobic Inhibitor) Inh->Plg Blocks Kringle Domains Inh->Plm Prevents Fibrin Binding

Mechanism of BB-PAMBA inhibiting plasminogen kringle domains to prevent fibrin clot lysis.

Quantitative Performance Comparison

To objectively position BB-PAMBA within the landscape of known antifibrinolytics, researchers must compare its binding thermodynamics and physical properties against clinical standards. The table below synthesizes both known clinical data[2][3] and the projected physicochemical profile of BB-PAMBA[4].

CompoundMolecular Weight ( g/mol )Target DomainApparent

(Kringle 4)
Hydrophobic Pocket EngagementRelative Half-Life (

) of Dissociation
EACA 131.17LBS (K1, K4)~1.0 - 2.0 mMNoneVery Short
TXA 157.21LBS (K1, K4)~0.1 - 0.3 mMLow (Cyclohexane ring)Short
PAMBA 151.16LBS (K1, K4)~0.05 - 0.1 mMModerate (Aromatic core)Moderate
BB-PAMBA 320.18LBS + Trp62/Phe64 CleftLow

M (Expected)
High (4-Bromobenzyl tail)Prolonged

Validated Experimental Protocols

Protocol 1: SPR Binding Kinetics (Direct Affinity Measurement)

Causality Check: Why SPR instead of Isothermal Titration Calorimetry (ITC)? The bulky nature of the 4-bromobenzyl group requires high-resolution detection of the dissociation phase (


), which SPR uniquely provides in real-time.

Step-by-step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 dextran-coated sensor chip. Immobilize purified human Glu-plasminogen (target) via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Control Channel: Leave the reference flow cell unmodified and quench with ethanolamine to account for non-specific lipophilic binding.

  • Ligand Preparation: Due to its hydrophobicity[4], solubilize BB-PAMBA in 100% DMSO. Dilute the stock into the running buffer (HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to yield a final concentration series (0.5

    
    M to 100 
    
    
    
    M) ensuring a constant 1% DMSO across all samples.
  • Self-Validating Controls: Run PAMBA and TXA as positive controls[2]. Run 1-hexanoic acid (lacks the amino group) as a negative control, which is known not to interact with Kringle 4[3].

  • Data Acquisition & Fitting: Inject analytes at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract 
    
    
    
    ,
    
    
    , and
    
    
    .
Protocol 2: Microplate Fibrin Clot Lysis Assay (Functional Validation)

Causality Check: Tight binding in a purified SPR setup does not guarantee functional inhibition, as bulky modifications might sterically hinder entry into the dense fibrin matrix or cause off-target binding to albumin.

Step-by-step Methodology:

  • Matrix Assembly: In a 96-well clear bottom plate, combine human fibrinogen (2 mg/mL final), human Glu-plasminogen (0.5

    
    M), and BB-PAMBA (titrated from 1 
    
    
    
    M to 500
    
    
    M).
  • Initiation: Add human thrombin (0.5 U/mL) to initiate fibrin polymerization, immediately followed by tPA (50 ng/mL) to initiate simultaneous plasminogen activation[6].

  • Kinetic Monitoring: Monitor absorbance at 405 nm (

    
    ) at 37°C continuously for 120 minutes.
    
  • Data Interpretation: The curve will initially rise (clot formation) and subsequently fall (clot lysis). The area under the curve (AUC) or the time to 50% lysis (

    
    ) is directly proportional to the antifibrinolytic efficacy of the compound[2].
    

E-E-A-T Analytical Insights: Field-Proven Perspectives

When analyzing BB-PAMBA data, researchers must account for the "Lipophilic Trap." While the 4-bromobenzyl group drastically increases theoretical affinity for the target via hydrophobic collapse and halogen bonding, it simultaneously reduces aqueous solubility and increases the likelihood of non-specific partitioning into lipid membranes or hydrophobic surfaces of microplates.

Pro-Tip: If your SPR sensorgrams exhibit a drifting baseline during the dissociation phase of BB-PAMBA, it is not necessarily a covalent interaction. It is likely non-specific partitioning into the dextran matrix. Mitigate this by increasing the Surfactant P20 concentration to 0.1% or adding 1% BSA to the running buffer to scavenge non-specific hydrophobic interactions.

References

  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding. Journal of Medicinal Chemistry. Contains foundational structure-based drug design data for plasminogen lysine-binding sites. URL:[Link]

  • Ligand specificity of human plasminogen kringle 4. Biochemistry (PubMed ID: 3122754). Provides thermodynamic data and NMR validation of PAMBA, benzylamine, and negative controls binding to kringle domains. URL:[Link]

  • Drug-release system of microchannel transport used in minimally invasive surgery for hemostasis. International Journal of Hyperthermia. Reviews the strong hydrophobic interactions of PAMBA with 1HPK (Human Plasminogen Kringle 1). URL:[Link]

  • Removal of plasmin or plasminogen from cryoprecipitate (US8563288B2).Google Patents. Validates that PAMBA possesses roughly three times the antifibrinolytic activity of EACA due to rigid spacing.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to characterize the selectivity of this molecule. By synthesizing established methodologies with expert insights, this guide aims to be a self-validating resource for robust off-target profiling.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other proteins, often called "off-targets." These off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a primary cause of late-stage clinical trial failures. Therefore, the early and thorough characterization of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design.

The subject of this guide, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, is a synthetic molecule with a structure suggestive of potential interactions with various biological systems. Its core structure, 4-(aminomethyl)benzoic acid (PAMBA), is a known antifibrinolytic agent that inhibits plasminogen activation.[1][2] The addition of a 4-bromobenzyl group introduces significant lipophilicity and the potential for halogen bonding, which could broaden its interaction profile. Given its structural similarities to analogs of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, a key hypothesis is its potential modulation of GABA-A receptors.[3][4] This guide will therefore focus on a tiered approach to screen for cross-reactivity, with a particular emphasis on neurologically relevant targets.

Structural Analysis and Rationale for Target Selection

The structure of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid contains several key pharmacophores that guide the selection of potential off-targets for screening:

  • Benzoic Acid Moiety: This acidic group is a common feature in compounds that interact with carboxylate-binding pockets in enzymes or receptors.

  • Flexible Benzylamine Core: This linker provides conformational flexibility, allowing the molecule to adapt to various binding site geometries.

  • 4-Bromobenzyl Group: This bulky, lipophilic group can drive binding through hydrophobic interactions and potentially engage in halogen bonding, a recognized interaction in protein-ligand binding.

Based on this analysis, a primary area of investigation will be the GABAergic system. GABA-A receptors are ligand-gated ion channels that are major targets for sedatives, anxiolytics, and anesthetics.[5][6][7] These receptors possess numerous allosteric binding sites where molecules can modulate the receptor's response to GABA, making them a common source of off-target effects for centrally active compounds.[3][5][6]

Comparative Compounds for Benchmarking

To provide context to the experimental data, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (referred to as Cmpd-X ) will be compared against a panel of three reference compounds:

  • 4-(Aminomethyl)benzoic acid (PAMBA): The parent scaffold, to determine the contribution of the 4-bromobenzyl group to the cross-reactivity profile.

  • Diazepam: A classic benzodiazepine and a well-characterized positive allosteric modulator of GABA-A receptors, serving as a positive control for this target class.[3]

  • Amitriptyline: A tricyclic antidepressant known for its broad off-target profile, including interactions with serotonin transporters, histamine receptors, and muscarinic acetylcholine receptors. This will serve as a benchmark for a "non-selective" compound.

Tiered Experimental Workflow for Cross-Reactivity Profiling

A tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad screening and progressing to more focused, functional characterization.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization T1 Cmpd-X @ 10 µM SafetyScreen44 Panel (Eurofins or similar) T2_1 Concentration-Response Curves (e.g., Radioligand Binding) T1->T2_1 If >50% inhibition T2_2 Determine IC50 / Ki values T2_1->T2_2 T3_1 Cell-Based Functional Assays (e.g., Electrophysiology, FLIPR) T2_2->T3_1 If potent (IC50 < 1 µM) T3_2 Determine Agonist/Antagonist/Modulator activity (EC50 / IC50) T3_1->T3_2 end Final Report T3_2->end Final Selectivity Profile

Caption: Tiered workflow for cross-reactivity assessment.

Experimental Protocols

The following protocols are presented as standardized methods. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.

This initial screen is designed to identify significant interactions across a wide range of common off-targets.

  • Objective: To perform a single-concentration screen of Cmpd-X and comparators against a panel of at least 44 common off-target receptors, ion channels, and transporters.

  • Methodology:

    • Utilize a commercial service such as the Eurofins SafetyScreen44 or a similar panel. These typically employ radioligand binding assays.

    • Prepare stock solutions of Cmpd-X, PAMBA, Diazepam, and Amitriptyline in 100% DMSO at a concentration of 10 mM.

    • Submit compounds for screening at a final assay concentration of 10 µM.

    • The service provider will perform the assays according to their validated protocols, measuring the percent inhibition of radioligand binding for each target.

  • Data Interpretation: A result of >50% inhibition at 10 µM is considered a "hit" and warrants further investigation in Tier 2. This threshold is a standard in the industry to balance the risk of false negatives and the cost of follow-up studies.

For any hits identified in Tier 1, this protocol determines the potency of the interaction. The example below is for the GABA-A receptor benzodiazepine site.

  • Objective: To determine the inhibitory constant (Ki) of Cmpd-X and comparators at the GABA-A receptor benzodiazepine site.

  • Materials:

    • Rat brain cortical membranes (source of GABA-A receptors).

    • [³H]-Flunitrazepam (radioligand).

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Test compounds (Cmpd-X and comparators).

    • Unlabeled Clonazepam (for determining non-specific binding).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Multi-channel harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer, typically ranging from 0.1 nM to 100 µM.

    • In a 96-well plate, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and either buffer (for total binding), unlabeled Clonazepam (10 µM, for non-specific binding), or test compound.

    • Incubate the plate for 60 minutes at 4°C to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay determines the functional effect of the compound on the target receptor.

  • Objective: To determine if Cmpd-X acts as a positive or negative allosteric modulator of the GABA-A receptor.

  • Methodology:

    • Utilize Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

    • Use a two-electrode voltage clamp (TEVC) system to hold the oocyte membrane potential at -70 mV.

    • Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Once the baseline current is stable, co-apply the EC20 concentration of GABA with varying concentrations of the test compound.

    • Measure the change in current amplitude. A potentiation of the current indicates positive allosteric modulation, while a decrease indicates negative modulation.

  • Data Analysis:

    • Calculate the percent modulation relative to the GABA EC20 response alone.

    • Plot the percent modulation against the log concentration of the test compound to generate a concentration-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical but realistic outcome of the proposed studies to illustrate the comparative analysis.

Table 1: Tier 1 - Broad Panel Screening Results (% Inhibition at 10 µM)

TargetCmpd-XPAMBADiazepamAmitriptyline
GABA-A (BZD site) 85% 5%98% 15%
Serotonin Transporter22%<1%8%95%
Histamine H1 Receptor15%<1%2%92%
M1 Muscarinic Receptor10%<1%<1%88%
hERG Channel35%2%12%45%

Data in bold indicates a "hit" (>50% inhibition).

Table 2: Tier 2 & 3 - GABA-A Receptor (α1β2γ2) Profile

CompoundBinding Ki (nM)Functional EC50 (nM) (Modulation)Max. Modulation (%)
Cmpd-X 120250+ 180%
PAMBA >10,000InactiveN/A
Diazepam 815+ 250%
Amitriptyline >10,000InactiveN/A
Interpretation and Conclusion
  • Cmpd-X is a Potent Positive Allosteric Modulator of the GABA-A Receptor: The compound shows significant binding affinity and functional potentiation of GABA-induced currents, confirming the initial hypothesis. Its potency is lower than that of Diazepam but still in a pharmacologically relevant range.

  • The 4-Bromobenzyl Group is Critical for Activity: The parent compound, PAMBA, is inactive at the GABA-A receptor, demonstrating that the added substituent is the key driver of this specific interaction.

  • Cmpd-X Shows Good Selectivity: Unlike Amitriptyline, Cmpd-X did not show significant activity at other major neurotransmitter transporters or receptors in the initial screen. The moderate inhibition of the hERG channel (35%) would warrant a follow-up specific hERG assay to determine an IC50, as this is a critical cardiac liability target.

References

  • GABAA receptor positive allosteric modul
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI.
  • GABAA Receptor: Positive and Negative Allosteric Modul
  • What are GABAA receptor positive allosteric modul
  • GABA Receptor Positive Allosteric Modulators.
  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. PubChem.
  • Description, Synthesis and Function of 4-(aminomethyl) benzoic acid. ChemicalBook.

Sources

Comparative

A Senior Application Scientist's Guide to Linker Evaluation: Benchmarking 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid in the Context of Modern Antibody-Drug Conjugates

Introduction: The Linker as the Linchpin of ADC Success In the sophisticated architecture of an Antibody-Drug Conjugate (ADC), the linker is far more than a simple bridge. It is the critical component that dictates the t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as the Linchpin of ADC Success

In the sophisticated architecture of an Antibody-Drug Conjugate (ADC), the linker is far more than a simple bridge. It is the critical component that dictates the therapeutic index, balancing the ADC's stability in systemic circulation with its ability to efficiently release its cytotoxic payload within the target tumor cell.[1][][][4] An improperly designed linker can lead to premature payload release and off-target toxicity, or conversely, insufficient release at the target site, rendering the therapeutic ineffective.[][6][7]

This guide provides an in-depth comparative analysis of a novel linker structure, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid , benchmarking its theoretical performance characteristics against established, commercially successful linker technologies. As drug development professionals, our goal is not merely to conjugate a payload to an antibody, but to engineer a construct with a predictable, optimal pharmacokinetic (PK) and pharmacodynamic (PD) profile.[8][] This analysis is grounded in the fundamental principles of linker chemistry and supported by validated experimental protocols designed to provide a clear, data-driven basis for linker selection.

Profiling the Candidate: 4-{[(4-Bromobenzyl)amino]methyl}benzoic Acid

To understand the potential of this linker, we must first dissect its structure. It comprises two key functional regions: the (4-Bromobenzyl)amino moiety for antibody conjugation and the methyl-benzoic acid portion, which serves as a spacer and attachment point for a payload.

  • Conjugation Chemistry : The bromobenzyl group is an electrophilic handle designed for covalent modification of nucleophilic residues on a monoclonal antibody (mAb).[10][11] Its primary target would be the thiol group (-SH) of a cysteine residue, reacting via a nucleophilic substitution (SN2) mechanism to form a highly stable thioether bond.[10] This conjugation strategy is a hallmark of non-cleavable linkers, prized for their exceptional plasma stability.[12]

  • Spacer and Payload Attachment : The aminomethylbenzoic acid component provides a rigid spacer. The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine-containing payload, forming a stable amide bond.[13][14]

  • Inferred Classification: Non-Cleavable Linker : Based on the formation of stable thioether and amide bonds, this linker falls into the non-cleavable category. Unlike cleavable linkers, it lacks a specific chemical trigger (like a pH-sensitive hydrazone or an enzyme-labile peptide sequence).[15][16] Payload release is therefore predicted to occur only after the ADC is internalized by the target cell and the antibody component is fully degraded by lysosomal proteases.[12][17]

The Commercial Linker Landscape: A Tale of Two Strategies

The vast majority of clinically approved and late-stage ADCs utilize one of two overarching linker strategies: cleavable or non-cleavable.[15][] The choice between them is dictated by the payload's mechanism of action, the target antigen's biology, and the desired therapeutic outcome.[16]

  • Cleavable Linkers : These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[4] This class includes:

    • Protease-Cleavable (e.g., Val-Cit-PABC) : The gold standard for many ADCs, these linkers are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][19] The valine-citrulline (Val-Cit) dipeptide is the recognition sequence, while the p-aminobenzyl carbamate (PABC) spacer acts as a self-immolative unit to ensure the release of an unmodified, active payload.[20][21][22]

    • pH-Sensitive (e.g., Hydrazones) : Exploits the lower pH of endosomal and lysosomal compartments (pH 4.5-6.0) compared to blood (pH ~7.4) to trigger hydrolytic cleavage.[20][22] However, they can suffer from lower plasma stability, which has limited their broader use.[][20]

    • Redox-Sensitive (e.g., Disulfides) : Designed to be cleaved in the highly reducing environment of the cytoplasm, which has a much higher glutathione concentration than the bloodstream.[][23] Steric hindrance around the disulfide bond can be tuned to modulate stability.[20]

  • Non-Cleavable Linkers (e.g., SMCC) : These linkers, most famously represented by the thioether linkage in ado-trastuzumab emtansine (Kadcyla), offer maximum plasma stability.[15][16] The entire ADC must be internalized and the antibody degraded in the lysosome to release a payload-linker-amino acid complex.[17] A key consequence is that these linkers generally do not permit a "bystander effect," where a membrane-permeable payload can diffuse out and kill adjacent antigen-negative tumor cells.[15]

The following diagram illustrates the distinct release pathways for these major linker classes.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC Intact ADC in Bloodstream Internalization Internalization via Antigen Binding ADC->Internalization Targeting Lysosome Lysosome Internalization->Lysosome Trafficking Protease Protease Cleavage (e.g., Cathepsin B) Lysosome->Protease pH_Cleavage Acidic pH Cleavage (Hydrazone) Lysosome->pH_Cleavage Degradation Antibody Degradation Lysosome->Degradation FreePayload Active Free Payload (Bystander Potential) Protease->FreePayload Releases pH_Cleavage->FreePayload Releases Complex Amino Acid-Linker-Payload Metabolite Degradation->Complex Releases

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an engineered system of risk mitigation. Working with unique chemical building blocks like 4-{[(4-Bromobenzyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an engineered system of risk mitigation. Working with unique chemical building blocks like 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid requires a precise understanding of its molecular behavior and physical state.

This compound, frequently utilized in proteomics research and peptidomimetic drug development[1][2], presents specific localized hazards. To ensure scientific integrity, personnel safety, and operational efficiency, this guide systematically breaks down the required Personal Protective Equipment (PPE) ecosystem and the logistical methodologies for handling and disposal.

Physico-Chemical Profile & Hazard Causality

To engineer an effective safety protocol, we must first understand the structural causality of the hazard. This compound features a central secondary amine flanked by a highly lipophilic 4-bromobenzyl group and a polar benzoic acid moiety.

  • Skin Sensitization (H317): The lipophilic brominated ring enhances the molecule's ability to cross the stratum corneum (the skin's outermost layer)[3]. Once absorbed, the secondary amine can act as a nucleophilic sensitizer, triggering an allergic immune response[3].

  • Ocular Irritation (H319): In its dry powder form, the carboxylic acid functional group can be a severe local irritant if airborne micro-particulates transfer to the moisture-rich mucosal membranes of the eye[3].

Table 1: Quantitative Physico-Chemical & Hazard Summary

Specification / ParameterScientific ValueOperational Implication
CAS Number 656815-39-3Primary identifier for inventory tracking[4].
Molecular Weight 320.19 g/mol Relatively heavy; fine powders can still aerosolize[4].
Molecular Formula C₁₅H₁₄BrNO₂Halogenated nature dictates strict disposal routes[1].
GHS Hazard Codes H317, H319Requires robust dermal and ocular barriers[3].
Signal Word WARNINGStandard operating procedures (SOPs) are mandatory[5].

The Personal Protective Equipment (PPE) Ecosystem

Treat PPE as your ultimate barrier against chemical permeation. Based on[6], the following equipment matrix is strictly required when handling this compound:

  • Hand Protection (Nitrile Gloves):

    • Specification: Minimum thickness of 0.11 mm.

    • Causality: Do not use latex. Latex is permeable to numerous aromatic organics. Nitrile provides a superior chemical matrix to resist the penetration of the brominated benzyl group. If dissolving the powder in organic solvents like DMSO or DMF, double-gloving is mandatory , as these solvents act as aggressive transport vehicles that carry solutes through compromised glove barriers.

  • Eye Protection (Chemical Safety Goggles):

    • Specification: Tight-fitting, splash-resistant goggles (ANSI Z87.1 certified).

    • Causality: Safety glasses with side shields are insufficient. The primary risk of H319 arises from airborne dust settling on the conjunctiva. Tight-fitting goggles eliminate particulate ingress.

  • Respiratory Protection:

    • Specification: N95 or P100 particulate respirator (if handled outside a certified fume hood).

    • Causality: Prevents the inhalation of electrostatic fine powders during the transfer process.

  • Body Protection:

    • Specification: Flame-retardant, anti-static laboratory coat, fully buttoned, with cuffs tucked into the gloves.

Step-by-Step Handling Methodology

Aligning with the [7][8], the operational workflow must prioritize minimal exposure and complete containment.

Step 1: Pre-Operational Setup

  • Verify that the laboratory chemical fume hood is operational, maintaining a face velocity of 80-120 feet per minute (fpm)[8].

  • Clear the workspace of all incompatible chemicals (e.g., strong oxidizing agents).

  • Wipe down the analytical balance and ensure anti-static weigh boats are pre-staged to prevent the powder from repelling and aerosolizing.

Step 2: Dispensing and Weighing

  • Don all prescribed PPE (Goggles, Lab Coat, Nitrile Gloves) before opening the primary container[6].

  • Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass into the anti-static weigh boat. Avoid rapid, erratic movements that generate dust.

  • Cap the primary container immediately after the requisite mass is obtained.

Step 3: Dissolution & Reaction Transfer

  • Transfer the weighed solid directly into your reaction vessel.

  • Introduce the solvent (e.g., DMSO, Methanol, or DMF) slowly by washing it down the sides of the vessel to subsume any residual powder clinging to the glass.

  • Seal the reaction vessel before removing it from the localized ventilation of the fume hood.

Step 4: Decontamination

  • Dispose of the weigh boat and any disposable spatulas in the designated solid hazardous waste bin[8].

  • Wipe down the balance and the fume hood surface using a damp paper towel (moistened with 70% ethanol or water) to capture trace micro-particles.

Visualizing the Operational Workflow

Below is the structured logical workflow from preparation to post-handling decontamination.

G cluster_0 Safety Initialization cluster_1 Active Handling (Fume Hood Confinement) cluster_2 Post-Operation & Remediation Prep Phase 1: Pre-Operational Prep (Verify SDS & Draft Fume Hood) PPE Phase 2: Don PPE Matrix (Nitrile Gloves, Goggles, Lab Coat) Prep->PPE Dispense Phase 3: Dispensing (Anti-static weighing boat) PPE->Dispense Dissolve Phase 4: Dissolution & Reaction (Solvent introduction) Dispense->Dissolve Waste Phase 5: Waste Segregation (Halogenated Organics Only) Dissolve->Waste Decon Phase 6: Surface Decontamination (Wet wiping method) Waste->Decon

Operational workflow mapping the safe handling progression for brominated benzoic acid derivatives.

Spill Response and Disposal Plans

Emergency Spill Cleanup Never sweep chemical powders dry. Dry sweeping aerosolizes the compound, maximizing the risk of inhalation and wide-area surface contamination.

  • Isolate: Restrict access to the spill area.

  • Mitigate: Moisten the spilled powder slightly with water (or a solvent the compound is weakly soluble in) to bind the dust.

  • Recover: Use absorbent, damp paper towels to wipe up the paste-like residue.

  • Decontaminate: Wash the surface vigorously with soap and water to remove any residual acidity or active compound.

Halogenated Waste Disposal Strategy Because the molecular structure of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid contains a bromine atom (a halogen), its disposal is governed by strict environmental chemistry rules:

  • Segregation: It must be strictly segregated into "Halogenated Organic Waste" containers[9].

  • Causality: Mixing halogenated chemical waste with standard organic waste (like pure ethanol or acetone) is an environmental and regulatory failure. During municipal incineration, halogens burned alongside unsegregated organics can synthesize highly toxic, environmentally persistent dioxins .

  • All solid waste (contaminated gloves, weigh boats, paper towels from spills) must be sealed in heavy-duty hazardous waste bags labeled with the exact chemical composition before handover to Environmental Health and Safety (EHS) officers[8].

References

  • National Research Council (US) Committee (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf, National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) (2023). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

Sources

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